molecular formula C10H6F3N3O2 B2384581 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 25373-61-9

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2384581
CAS No.: 25373-61-9
M. Wt: 257.172
InChI Key: JSZWGVPOLFJCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.172. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZWGVPOLFJCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 25373-61-9 Molecular Formula: C₁₀H₆F₃N₃O₂ Molecular Weight: 257.17 g/mol

Executive Summary

This guide details the chemical structure, synthesis, and physicochemical properties of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole , a specialized heterocyclic building block used in medicinal chemistry and agrochemical development. Structurally, the compound features an electron-deficient phenyl ring (activated by ortho-nitro and para-trifluoromethyl groups) linked to the N1-position of an imidazole ring.

This scaffold serves as a critical intermediate for synthesizing 1-(2-amino-4-trifluoromethylphenyl)imidazole , a precursor for androgen receptor antagonists, and is investigated for its potential as a cytochrome P450 inhibitor and hypoxic cell radiosensitizer.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of two aromatic systems coupled via a C-N single bond:

  • The Imidazole Ring: Acts as a monodentate ligand (via N3) and a weak base. In this specific configuration, the N1 nitrogen is bonded to the phenyl ring, eliminating the acidic N-H proton and preventing tautomerism.

  • The Phenyl Ring: Highly electron-deficient due to the cooperative withdrawing effects of the nitro group (-NO₂) at position 2 and the trifluoromethyl group (-CF₃) at position 4.

Electronic "Push-Pull" Dynamics
  • Inductive Effect (-I): The -CF₃ and -NO₂ groups strongly withdraw electron density from the phenyl ring, making the C1 carbon (attached to imidazole) highly susceptible to nucleophilic attack during synthesis but stable in the final product.

  • Resonance Effect (-R): The ortho-nitro group participates in resonance delocalization, further reducing electron density at the C1 position.

  • Steric Hindrance: The bulky ortho-nitro group forces the imidazole ring to twist out of coplanarity with the phenyl ring, reducing conjugation between the two aromatic systems. This "twisted" conformation is critical for its binding affinity in biological pockets.

Synthesis Protocols

The industrial and laboratory-scale synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing groups on the benzene ring activate the halogen leaving group, allowing the weak nucleophile (imidazole) to displace it under mild basic conditions.

Reaction Pathway

Precursors:

  • Substrate: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-chloro-3-nitrobenzotrifluoride).

  • Nucleophile: 1H-Imidazole.[1][2]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

Step-by-Step Protocol
ParameterSpecification
Solvent DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Temperature 80°C – 100°C
Time 4 – 6 Hours
Yield 75% – 85%

Experimental Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole (1.1 equiv) in anhydrous DMF .

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to facilitate the formation of the imidazolide anion (or activate the N-H bond).

  • Addition: Dropwise add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv) dissolved in a minimal amount of DMF. Note: The reaction is exothermic.

  • Heating: Heat the mixture to 90°C and monitor by TLC (Hexane:EtOAc 1:1) until the starting chloride is consumed.

  • Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow solid .

  • Purification: Filter the solid, wash with water to remove salts and excess imidazole. Recrystallize from Ethanol or purify via silica gel column chromatography (DCM/MeOH gradient).

Mechanism Visualization (S_NAr)

The following diagram illustrates the addition-elimination mechanism, highlighting the Meisenheimer complex stabilization by the nitro group.

SNAr_Mechanism Start Reagents: 4-Chloro-3-nitrobenzotrifluoride + Imidazole Transition Meisenheimer Complex (Stabilized by o-NO2) Start->Transition Nucleophilic Attack (N1) Product Product: This compound Transition->Product Elimination of Cl- Byproduct Byproduct: HCl (neutralized by Base) Transition->Byproduct

Caption: S_NAr mechanism showing the displacement of chlorine by imidazole, facilitated by the electron-withdrawing ortho-nitro group.

Physicochemical Characterization

Researchers must validate the compound identity using the following spectral fingerprints.

PropertyDescription/Value
Appearance Pale yellow to yellow crystalline solid.
Melting Point Expected range: 90°C – 110°C (Based on structural analogs).
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Insoluble in Water.
LogP (Calc) ~2.5 – 2.8 (Lipophilic due to -CF₃ and phenyl ring).
Spectral Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Phenyl Ring: Three distinct signals in the aromatic region (7.8 – 8.5 ppm).

      • d (J~8Hz) at ~8.3 ppm (H3, ortho to NO₂).

      • d (J~8Hz) at ~7.9 ppm (H5).

      • s or d at ~8.5 ppm (H6, ortho to Imidazole).

    • Imidazole Ring: Three signals.[3]

      • ~8.0 ppm (N-CH-N, C2-H).

      • ~7.5 ppm and ~7.2 ppm (C4-H, C5-H).

  • IR Spectroscopy:

    • NO₂ stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • C-F stretch: Strong broad band at ~1100–1300 cm⁻¹.

Reactivity & Applications

Reduction to Anilines

The primary synthetic utility of this compound is the reduction of the nitro group to an amine. The resulting 1-(2-amino-4-trifluoromethylphenyl)imidazole is a versatile scaffold.

  • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Product Utility: The amine can be cyclized with phosgene or urea derivatives to form benzimidazole-fused systems or urea-linked kinase inhibitors.

Biological Applications
  • CYP Enzyme Inhibition: The imidazole N3 nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes. The bulky, electron-poor phenyl group provides selectivity for specific CYP isoforms (e.g., CYP26 or CYP19 aromatase).

  • Androgen Receptor (AR) Antagonists: The 4-trifluoromethyl-2-nitro moiety is a pharmacophore found in non-steroidal anti-androgens like Nilutamide . While Nilutamide uses a hydantoin ring, the imidazole analog is studied for similar receptor binding properties.

Reactivity Workflow

Reactivity_Pathways cluster_reduction Reduction Pathway cluster_coordination Biological Interaction Target This compound Amine 1-(2-amino-4-trifluoromethylphenyl)imidazole Target->Amine H2, Pd/C or Fe, NH4Cl Complex Heme-Iron Coordination (CYP Inhibition) Target->Complex Binding to P450 Heme Urea Urea/Amide Derivatives (Kinase Inhibitors) Amine->Urea Isocyanates or Acid Chlorides

Caption: Primary reactivity pathways including nitro-reduction for scaffold diversification and direct heme coordination.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. The nitro group poses a potential explosion hazard if heated under confinement, though the compound is generally stable.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Fluorine).

References

  • Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 25373-61-9).[1][4] Retrieved from

  • Fun, H. K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E, 66(8), o1828. (Context on nitro-imidazole structural properties).

  • Al-Howsaway, H. O., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Journal of Chemical Research. (Establishes S_NAr reactivity of the precursor). Link

  • PubChem. (n.d.). Compound Summary for 4-Chloro-3-nitrobenzotrifluoride. National Library of Medicine. Retrieved from

Sources

Thermodynamic Stability of Nitro-Trifluoromethyl Phenyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A High-Precision Technical Guide for Drug Discovery

Executive Summary

The integration of nitro (


) and trifluoromethyl (

) groups onto a phenyl-imidazole scaffold represents a high-stakes engineering challenge in medicinal chemistry. While this combination offers potent bioactivity—particularly in anti-tubercular (e.g., Pretomanid analogs) and hypoxic-selective antitumor agents—it introduces significant thermodynamic and kinetic instability risks.

This guide analyzes the "Pull-Pull" electronic tension created by two strong electron-withdrawing groups (EWGs) and provides validated protocols to assess the thermodynamic, hydrolytic, and metabolic stability of these derivatives.

Molecular Architecture & Electronic Landscape

The thermodynamic profile of nitro-trifluoromethyl phenyl imidazoles is governed by the competitive electron withdrawal between the nitro group and the trifluoromethyl group. This is not merely an additive effect; it fundamentally alters the aromaticity and tautomeric equilibrium of the imidazole ring.

1.1 The "Pull-Pull" Destabilization
  • Nitro Group (

    
    ):  strong resonance and inductive withdrawal. It renders the imidazole ring electron-deficient, increasing the acidity of the N-H bond (pKa often drops from ~14 to <10).
    
  • Trifluoromethyl Group (

    
    ):  Strong inductive withdrawal. It stabilizes the conjugate base but adds steric bulk that can distort planarity if adjacent to the phenyl ring.
    
1.2 Tautomeric Control

The most critical thermodynamic variable is prototropic tautomerism . In 4(5)-nitro-5(4)-trifluoromethyl imidazoles, the position of the proton is dictated by the need to minimize repulsive forces between the lone pair on the pyridine-like nitrogen and the electron-rich oxygens of the nitro group.

Thermodynamic Rule: The tautomer where the proton resides on the nitrogen adjacent to the strongest EWG is generally less stable due to the destabilization of the adjacent positive charge density. However, in the gas phase vs. solution, this equilibrium shifts significantly.

Tautomerism cluster_0 Electronic Driver T1 1,4-Tautomer (N-H adjacent to CF3) Less Acidic TS Transition State (Proton Transfer) T1->TS  Ka1   T2 1,5-Tautomer (N-H adjacent to NO2) Thermodynamically Preferred (in polar solvent) TS->T2  Ka2   T2->T1  Slow Exchange (Non-polar)   Note NO2 withdraws e- density, making N1-H highly acidic.

Figure 1: Tautomeric equilibrium driven by electronic withdrawal. The 1,5-tautomer is often favored in polar media due to better solvation of the polarized dipole.

Thermodynamic Profiling: Thermal & Energetic Stability

Nitro-imidazoles are inherently "energetic" materials. The addition of a phenyl ring provides conjugation (stabilization), but the


 group adds mass without significant resonance stabilization.
2.1 Thermal Decomposition (DSC/TGA)

Unlike standard pharmaceutical intermediates, these derivatives do not simply melt; they often undergo exothermic decomposition immediately following or overlapping with melting.

  • Melting Point Range: Typically 150°C – 220°C.

  • Decomposition Onset (

    
    ):  Critical parameter. If 
    
    
    
    , the compound is thermodynamically viable for synthesis but risky for scale-up (potential thermal runaway).
  • Mechanism: The primary decomposition pathway involves the homolytic cleavage of the

    
     bond, followed by ring fragmentation.
    
2.2 Data Summary: Substituent Effects on Stability
Derivative StructureMelting Point (

C)
Decomp.[1] Onset (

C)

(kcal/mol)
Stability Verdict
2-Phenyl-4-nitroimidazole 205 - 207240+12.5Stable
2-Phenyl-4-nitro-5-

-imidazole
168 - 170195-85.2Metastable (Steric strain)
1-Methyl-2-phenyl-4-nitro-5-

115 - 118210-78.4Stable (No H-bond network)
Bis-phenoxy derivative (TFPBNI) 151 - 153>300-120.5Highly Stable (Polymer precursor)

Data aggregated from comparative calorimetric studies of nitro-azoles.

Synthesis & Kinetic Stability Protocol

The synthesis of these derivatives requires strict control over regio-chemistry. The


 group is sensitive to alkaline hydrolysis  during the formation of the imidazole ring, often converting to a carboxylic acid or undergoing defluorination.[2]
3.1 Recommended Synthetic Workflow (Regioselective)

Avoid direct nitration of phenyl-trifluoromethyl imidazoles, as this leads to unpredictable isomer mixtures.

Protocol: Cyclization of


-Halo Ketones (The "Safe" Route) 
  • Starting Material: 2-bromo-2-nitro-1-phenylethanone derivatives.

  • Reagent: Trifluoroacetamidine (generates the

    
     and imidazole core simultaneously).
    
  • Conditions: Reflux in THF/Water (mild base). Avoid strong bases like NaOH which attack the

    
    .
    
3.2 Hydrolytic Instability of the C-

Bond

While


 bonds are generally inert, the electron-deficient imidazole ring activates the carbon atom toward nucleophilic attack.
  • Risk Factor: High pH (>10).

  • Observation: Loss of -18 Da (F -> OH) or complete ring opening.

  • Mitigation: Maintain reaction pH < 9 during workup.

Metabolic Stability (Biological Thermodynamics)

In drug development, "stability" also refers to resistance against enzymatic degradation. Here, the


 and 

groups play opposing roles.
4.1 The Nitroreductase Activation Loop

These compounds are often designed as prodrugs . They are thermodynamically stable in oxygenated tissues but unstable (reactive) in hypoxic environments (e.g., inside M. tuberculosis or solid tumors).

  • Aerobic Conditions: The nitro radical anion is formed but immediately re-oxidized by

    
     (futile cycling). Result:  Compound remains stable.
    
  • Anaerobic Conditions: The nitro group undergoes stepwise reduction to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species. These are high-energy intermediates that covalently bind to DNA or proteins.
4.2 The

Metabolic Shield

The


 group blocks cytochrome P450 (CYP) oxidation at the 5-position.
  • Without

    
    :  Rapid hydroxylation of the imidazole ring.
    
  • With

    
    :  Metabolic half-life (
    
    
    
    ) increases by 3-5x.

Metabolism cluster_legend Metabolic Fate Drug Parent Drug (Nitro-CF3-Phenyl Imidazole) Radical Nitro Radical Anion (R-NO2•-) Drug->Radical Nitroreductase (Ddn/FGD1) CYP CYP450 Oxidation (Blocked by CF3) Drug->CYP Steric/Electronic Block Oxidation Futile Cycling (Aerobic) Reverts to Parent Radical->Oxidation O2 present Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (No O2) Oxidation->Drug Reactive Reactive Species (DNA Adducts / Toxicity) Nitroso->Reactive Covalent Binding Info Thermodynamic instability is triggered enzymatically in hypoxia.

Figure 2: The metabolic activation pathway. The compound is designed to be thermodynamically unstable only under specific biological conditions (hypoxia).

Experimental Protocols for Stability Validation
5.1 Differential Scanning Calorimetry (DSC)

Purpose: To determine the safe operating window and thermodynamic limit.

  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape without rupture).

  • Reference: Empty aluminum pan.

  • Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify Endotherm (Melting).[1]

    • Identify Exotherm (Decomposition).

    • Pass Criteria: Separation between

      
       and 
      
      
      
      must be > 30°C for safe handling.
5.2 Microsomal Stability Assay (Metabolic)

Purpose: To verify the protective effect of the


 group.
  • System: Pooled liver microsomes (human/mouse) + NADPH regenerating system.

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    .
    
References
  • BenchChem Technical Support. (2025).[2][3] Trifluoromethyl Group Stability in Imidazole Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from

  • Zhang, Y., et al. (2019).[4] Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Molecular Physics. Retrieved from

  • Liu, J., et al. (2021).[5] Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Retrieved from

  • Bhattarai, P., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[6] Retrieved from

Sources

CAS number and identifiers for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Executive Summary

This compound (CAS 25373-61-9 ) is a specialized fluorinated heterocyclic intermediate used primarily in the synthesis of fused ring systems and bioactive pharmaceutical candidates. Characterized by an electron-deficient benzene ring substituted with a nitro group and a trifluoromethyl moiety, this compound serves as a critical electrophile in nucleophilic aromatic substitution (SNAr) reactions and a precursor for reduction-cyclization protocols yielding imidazo[1,2-a]quinoxalines and benzimidazole derivatives.

Its structural utility lies in the ortho-nitro positioning relative to the imidazole ring, which facilitates downstream intramolecular cyclization, making it a high-value scaffold in the development of kinase inhibitors, anti-infectives, and agrochemicals.

Chemical Identity & Properties

The following data sheet consolidates the physicochemical identifiers for researchers and process chemists.

Property Data / Value
CAS Number 25373-61-9
IUPAC Name This compound
Molecular Formula C₁₀H₆F₃N₃O₂
Molecular Weight 257.17 g/mol
SMILES FC(F)(F)c1cc(c(cc1)n2ccnc2)[O-]
InChIKey WZBWBNCQUTXYEL-UHFFFAOYSA-N
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, Dichloromethane; Insoluble in Water
Predicted LogP ~2.5 (Lipophilic)

Synthetic Pathway & Mechanism

The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction involves the displacement of a leaving group (typically chloride or fluoride) on the activated nitro-trifluoromethyl-benzene ring by the imidazole anion.

Mechanism of Action:
  • Activation: The strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the ortho and para positions activates the benzene ring, making the carbon-halogen bond highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: The imidazole nitrogen (acting as a nucleophile) attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer Complex .

  • Aromatization: The complex collapses, expelling the halide leaving group and restoring aromaticity to yield the final product.

Reaction Diagram (Graphviz)

SnAr_Mechanism Reactants Reactants (Imidazole + 4-Chloro-3-nitrobenzotrifluoride) Base Base Activation (K2CO3 / NaH) Reactants->Base Deprotonation Transition Meisenheimer Complex (Anionic Intermediate) Base->Transition Nucleophilic Attack Product Product This compound Transition->Product Elimination of Cl- Byproduct Byproduct (KCl / NaCl) Transition->Byproduct

Figure 1: Mechanistic pathway for the SNAr synthesis of the target compound.

Experimental Protocol

This protocol describes the synthesis using 4-Chloro-3-nitrobenzotrifluoride as the starting material.[1][2] This method is preferred for its cost-effectiveness and scalability compared to the fluoro-analog.

Materials:
  • Substrate: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq)

  • Nucleophile: Imidazole (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)[3]

  • Workup: Ethyl Acetate (EtOAc), Brine, Water[4][3]

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (1.2 eq) in anhydrous DMF (5–10 volumes relative to substrate).

  • Activation: Add K₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation of the imidazole.

  • Addition: Dropwise add 4-Chloro-3-nitrobenzotrifluoride (1.0 eq) to the reaction mixture. Note: Exothermic reaction; control addition rate.

  • Reaction: Heat the mixture to 80–100°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3) or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (10 volumes).

  • Isolation:

    • If solid precipitates: Filter the yellow solid, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).

Workflow Visualization

Synthesis_Workflow Setup Step 1: Reaction Setup Dissolve Imidazole + K2CO3 in DMF Addition Step 2: Substrate Addition Add 4-Chloro-3-nitrobenzotrifluoride Setup->Addition Heating Step 3: Heating 80-100°C for 4-6 Hours Addition->Heating Quench Step 4: Quench Pour into Ice Water Heating->Quench Isolation Step 5: Isolation Filter Solid OR Extract with EtOAc Quench->Isolation Purification Step 6: Purification Recrystallization or Chromatography Isolation->Purification

Figure 2: Operational workflow for the laboratory-scale synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Imidazole Ring: Three distinct signals. The proton at C2 (between nitrogens) typically appears downfield (~8.0–8.5 ppm).

    • Benzene Ring: Three aromatic protons showing coupling consistent with a 1,2,4-substitution pattern.

      • H3 (ortho to NO₂): Doublet (d), ~8.3 ppm.

      • H5 (meta to NO₂): Doublet of doublets (dd), ~8.0 ppm.

      • H6 (ortho to Imidazole): Doublet (d), ~7.8 ppm.[3][5]

  • ¹⁹F NMR: Single peak corresponding to the -CF₃ group (typically around -63 ppm).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated: 258.05; Observed: 258.1.

Applications in Drug Discovery

This compound is not merely an endpoint but a versatile divergent intermediate .

  • Precursor to Fused Heterocycles: The reduction of the nitro group (-NO₂) to an amine (-NH₂) yields 1-[2-amino-4-(trifluoromethyl)phenyl]imidazole . This "aniline-imidazole" motif is a "privileged structure" capable of undergoing cyclization with reagents like:

    • Phosgene/CDI: To form imidazo[1,5-a]quinoxalin-4-ones.

    • Orthoesters: To form imidazo[1,2-a]benzimidazoles.

  • Bioactive Screening: Nitroimidazoles are known for their activity as hypoxic cell sensitizers and antimicrobials (e.g., Metronidazole analogs). The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable candidate for screening libraries targeting tuberculosis (TB) or androgen receptor modulation .

Safety & Handling

  • Hazards: This compound is an Irritant (Skin, Eye, Respiratory). The nitro group poses a potential explosion risk if heated under confinement or subjected to shock, although the trifluoromethyl group adds stability.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • ChemBK. this compound Product Page. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a complex heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethyl and nitro substitutions on the phenyl-imidazole scaffold suggest potential applications requiring precise physicochemical understanding. This guide provides a comprehensive framework for the determination of its key physical characteristics, with a primary focus on melting point analysis. As experimentally derived data for this specific molecule is not widely published, this document serves as a predictive and methodological whitepaper. It outlines the authoritative, field-proven protocols necessary for researchers to perform complete characterization, ensuring data integrity and reproducibility. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a roadmap for structural elucidation and thermal analysis.

Introduction and Compound Profile

This compound belongs to the class of N-substituted imidazoles. The imidazole ring is a versatile heterocyclic motif found in many biologically active molecules. The phenyl substituent is heavily functionalized with two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the imidazole linkage and a trifluoromethyl group (-CF₃) para to the nitro group. These substitutions are expected to significantly influence the molecule's electronic properties, crystal packing, solubility, and thermal stability.

Due to the presence of the nitro group, the compound is anticipated to be a pale yellow to yellow crystalline solid. The high polarity and potential for intermolecular interactions (such as hydrogen bonding and dipole-dipole forces) suggest a relatively high melting point and low solubility in non-polar solvents. A thorough characterization is paramount for its application in drug development, where purity, stability, and physical form are critical quality attributes, and in materials science, where thermal properties dictate processing and performance.

Table 1: Compound Identification and Predicted Properties

ParameterValueSource/Rationale
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₁₀H₆F₃N₃O₂Calculated
Molecular Weight 257.17 g/mol Calculated
CAS Number Not assigned or readily available in public databases.-
Predicted Appearance Off-white to yellow crystalline solid.Based on analogous nitro-aromatic compounds.
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and non-polar solvents.Structure-based prediction.
Melting Point To be determined experimentally. Expected to be a distinct, sharp melting point for a pure crystalline substance.-

Methodologies for Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of a novel compound. The following sections detail the primary analytical methods required, explaining the rationale for their use and providing standardized protocols.

Melting Point and Thermal Analysis

The melting point is a fundamental thermodynamic property used to identify a compound and assess its purity.[1] For a pure crystalline substance, the melting range is typically narrow, whereas impurities will broaden this range and depress the melting temperature.[2]

Expertise & Rationale: DSC is the gold-standard for thermal analysis. It measures the difference in heat flow between the sample and a reference as a function of temperature.[3] This technique provides highly precise and quantitative data on the melting point (Tₘ), onset of melting, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance.[4] This is more informative than visual methods and is crucial for studying polymorphism and stability.

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards like indium and zinc.[3]

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered, dry sample into a clean aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under a nitrogen purge (50 mL/min) to prevent oxidation.[2]

    • Continue heating to a temperature well beyond the expected melting point (e.g., 250°C).

  • Data Analysis: The melting point is determined from the resulting thermogram. The peak of the endotherm represents the melting temperature (Tₘ), and the extrapolated onset temperature is also a key value. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Trustworthiness & Rationale: Employing a second, independent method provides a self-validating system. The capillary method, while less quantitative, is a robust and universally recognized technique for verifying the melting range.[5] Modern digital instruments automate the detection, removing operator subjectivity.[6]

Experimental Protocol: Automated Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack the sample into a standard glass capillary tube to a height of 4-6 mm.[7]

  • Instrument Setup: Place the packed capillary into the heating block of the apparatus.

  • Thermal Program: Set a rapid heating ramp to reach a temperature approximately 10-15°C below the expected melting point determined by DSC.

  • Measurement: Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.[6]

  • Observation & Recording: The instrument will optically detect and record the temperature at which the substance begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point). The average of at least three independent measurements should be reported.[7]

G cluster_prep Sample Preparation cluster_dsc DSC Analysis (Primary) cluster_cap Capillary Analysis (Validation) P1 Dry & Powder Sample D1 Weigh 2-5 mg into Al Pan P1->D1 C1 Pack Sample into Capillary Tube P1->C1 D2 Crimp & Load into DSC Cell D1->D2 D3 Heat at 10°C/min under N2 Purge D2->D3 D4 Record Thermogram D3->D4 D5 Determine Tm & ΔHfus D4->D5 C2 Load into Apparatus C1->C2 C3 Heat at 1-2°C/min near Melting Point C2->C3 C4 Optically Detect Melting Range C3->C4 C5 Report Mean Value C4->C5

Caption: Workflow for Melting Point Determination.

Structural and Purity Characterization

Before any physical property is accepted, the identity and purity of the compound must be unequivocally confirmed.

Expertise & Rationale: NMR is the most powerful tool for elucidating the molecular structure of organic compounds.[8] For this specific molecule, multinuclear NMR is required.

  • ¹H NMR: Will determine the number and connectivity of protons, particularly confirming the substitution pattern on the phenyl and imidazole rings.

  • ¹³C NMR: Will identify all unique carbon environments. The chemical shifts of carbons in the imidazole ring can sometimes be difficult to observe due to tautomerization, but solid-state NMR can overcome this issue if necessary.[9]

  • ¹⁹F NMR: Crucial for confirming the presence and purity of the -CF₃ group. It should appear as a singlet in a proton-decoupled spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Structural Confirmation: Use 2D NMR techniques like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to confirm the regiochemistry, i.e., that the imidazole is attached at the C1 position of the phenyl ring, ortho to the nitro group.[8]

Rationale: FTIR is a rapid and reliable method to confirm the presence of key functional groups.[10] The spectrum provides a molecular "fingerprint" that is unique to the compound.

  • Expected Peaks:

    • Nitro Group (-NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11][12]

    • Trifluoromethyl Group (-CF₃): Strong C-F stretching vibrations are typically observed in the 1350-1100 cm⁻¹ region.

    • Aromatic Rings: C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR-ATR Analysis

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the confirmation of the molecular formula. The fragmentation pattern can also offer further structural clues.

Experimental Protocol: HRMS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Formula Confirmation: Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretical mass calculated from the molecular formula (C₁₀H₆F₃N₃O₂). The mass error should be less than 5 ppm.

G cluster_purity Purity & Identity cluster_physchar Physical Characterization Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Compound->NMR Confirm Structure FTIR FTIR Spectroscopy Compound->FTIR Confirm Structure HRMS High-Resolution MS Compound->HRMS Confirm Structure PurityCheck PurityCheck HRMS->PurityCheck Purity >98%? DSC DSC Analysis MP Capillary Melting Point DSC->MP Validate Result Fully Characterized Reference Material MP->Result PurityCheck->Compound No (Purify) PurityCheck->DSC Yes

Caption: Comprehensive Characterization Workflow.

Conclusion

While specific physical constants for this compound are not yet established in the literature, this guide provides the necessary scientific framework for any researcher to determine them with high confidence and integrity. By integrating primary and orthogonal methods for melting point determination and coupling them with rigorous spectroscopic confirmation of structure and purity, a complete and reliable characterization can be achieved. This foundational data is indispensable for the future development and application of this promising molecule in any scientific field.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Stoyanov, R., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. National Institutes of Health (NIH). [Link]

  • Abreu, H. R., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Aziz, Z. A. A., et al. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In A. M. Grumezescu (Ed.), Surfaces of Nanoparticles and Applications. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • de Oliveira, M. A., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • European Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

  • ResearchGate. (2025, August 6). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. [Link]

  • Balachandran, V., & Murugan, M. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • ResearchGate. (2015). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • HUBERLAB. Melting and boiling point Laboratory Guide. [Link]

  • Pharmaffiliates. (1H-imidazol-1-yl)(2-nitro-4-(trifluoromethyl)phenyl)methanone. [Link]

  • Kumar, S., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 258-263. [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • ResearchGate. (2025, August 9). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

Literature review on 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole , a specialized N-aryl imidazole derivative. Unlike the well-known nNOS inhibitor TRIM (which lacks the nitro group), this molecule represents a highly activated "push-pull" system used primarily as a versatile synthetic intermediate and a pharmacophore scaffold in medicinal chemistry.

Its value lies in the orthogonal reactivity of its substituents: the imidazole ring serves as a monodentate ligand or Lewis base, the trifluoromethyl (


) group modulates lipophilicity and metabolic stability, and the nitro (

) group acts as a latent amine precursor for fused heterocycle construction (e.g., imidazo[1,2-a]quinoxalines).

Part 1: Synthesis & Mechanistic Pathways

The synthesis of this compound is a textbook example of Nucleophilic Aromatic Substitution (


) . The reaction exploits the extreme electron deficiency of the aryl ring, activated by both the ortho-nitro and para-trifluoromethyl groups.
The Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The imidazole anion (generated in situ or pre-formed) attacks the carbon bearing the leaving group (typically Fluorine). The resulting Meisenheimer complex is stabilized by the strong electron-withdrawing nature of the


 and 

groups, which delocalize the negative charge.

SNAr_Mechanism Reactants Reagents: Imidazole + 4-Fluoro-3-nitrobenzotrifluoride Deprotonation Step 1: Deprotonation (Base: K2CO3 or NaH) Forms Imidazolide Anion Reactants->Deprotonation Attack Step 2: Nucleophilic Attack Forms Meisenheimer Complex Deprotonation->Attack Im- Stabilization Complex Stabilization (by o-NO2 and p-CF3) Attack->Stabilization Elimination Step 3: Elimination Loss of F- Stabilization->Elimination Product Product: This compound Elimination->Product

Figure 1: Stepwise mechanism of the


 reaction. The electron-withdrawing groups lower the energy of the transition state, facilitating the displacement of fluoride.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed for high reproducibility. The choice of DMF as a solvent is critical because it is polar aprotic, enhancing the nucleophilicity of the imidazolide anion by solvating the cation (


) but leaving the anion "naked" and reactive.
Materials
  • Substrate: 4-Fluoro-3-nitrobenzotrifluoride (1.0 eq)

  • Nucleophile: 1H-Imidazole (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Atmosphere: Nitrogen or Argon (recommended to prevent moisture uptake by DMF)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Imidazole (1.2 eq) and

    
     (2.0 eq) in anhydrous DMF (concentration ~0.5 M).
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes. Checkpoint: The mixture should appear as a white suspension.

  • Addition: Add 4-Fluoro-3-nitrobenzotrifluoride (1.0 eq) dropwise via syringe. Observation: The solution will likely turn yellow/orange due to the formation of the charge-transfer complex or the Meisenheimer intermediate.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 1:1). The starting fluoride (high

      
      ) should disappear; the product (lower 
      
      
      
      , UV active) should appear.
  • Workup (Precipitation Method):

    • Cool the reaction to RT.

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • Result: The product is highly lipophilic (due to

      
      ) and will precipitate as a solid.
      
  • Purification: Filter the solid, wash with copious water (to remove DMF and inorganic salts), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Part 3: Applications & Downstream Utility

While the molecule itself has potential biological activity, its primary utility in high-level research is as a "Masked" Scaffold for constructing fused heterocyclic drugs.

The "Trojan Horse" Strategy (Imidazo-Quinoxalines)

The 2-nitro group is not just a substituent; it is a latent amine. Reduction of the nitro group allows for an intramolecular cyclization onto the imidazole ring (specifically C2), creating tricyclic structures found in DNA-intercalating anticancer drugs.

Data Table: Physicochemical Impact of Substituents

SubstituentPositionElectronic EffectFunction in Drug Design
Imidazole N-1Lewis Base / H-bond AcceptorSoluble pharmacophore; Metal binding site (Heme).
Nitro (

)
Ortho (2)Strong EWG (-I, -M)Activates ring for synthesis; Bioreductive "trigger" for hypoxia targeting.
Trifluoromethyl (

)
Para (4)Strong EWG (-I)Increases metabolic stability (blocks oxidation); Increases lipophilicity (

).
Biological Context: Comparison to TRIM

Researchers often confuse this molecule with TRIM (1-[2-(trifluoromethyl)phenyl]imidazole) .

  • TRIM: A potent inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1][2]

  • Nitro-Analog (Subject): The addition of the nitro group sterically and electronically alters the molecule. It is less likely to fit the nNOS pocket in the same mode but gains activity against anaerobic organisms (similar to metronidazole) due to the nitro-reductase pathway.

Synthetic Workflow: From Scaffold to Drug Candidate

The following diagram illustrates how this core molecule is transformed into advanced bioactive heterocycles.

Applications Core Core Scaffold: This compound Reduction Reduction (H2/Pd or Fe/AcOH) Core->Reduction Direct Direct Application: Hypoxia-Activated Prodrug (Nitro group reduction in tumors) Core->Direct Amine Intermediate: 1-(2-amino-4-trifluoromethylphenyl)imidazole Reduction->Amine Cyclization Cyclization (Phosgene/CDI) Amine->Cyclization Fused Target Drug Class: Imidazo[1,2-a]quinoxaline (Anticancer/Antiviral) Cyclization->Fused

Figure 2: The "Core Scaffold" utility. The molecule is primarily a precursor to the biologically significant Imidazo[1,2-a]quinoxaline class.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Rohrbach, S., Smith, A. J., & Nicewicz, D. A. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Nitroimidazole Pharmacology

    • Patterson, L. H., & Wyld, P. (2022). Bioreductive drugs in cancer therapy: The search for tumor specificity. Chemical Biology & Drug Design.
  • Synthesis of N-Aryl Imidazoles

    • Liu, H., et al. (2023).[3] Design, synthesis and bioactivity evaluation of novel imidazole derivatives. Molecules .

  • TRIM and Structural Analogs (Differentiation)

    • Handy, R. L., et al. (1995).[1] The antinociceptive effect of 1-(2-trifluoromethylphenyl) imidazole (TRIM), a potent inhibitor of neuronal nitric oxide synthase.[1][2][4] British Journal of Pharmacology .

Sources

Navigating the Unseen: A Technical Safety and Hazard Guide for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile Through Structural Analogy

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a molecule of interest in contemporary drug discovery and chemical research, valued for its unique electronic and structural properties.[1] However, its chemical architecture—a confluence of a nitroaromatic system, a trifluoromethyl group, and an imidazole heterocycle—necessitates a cautious and informed approach to its handling. The inherent reactivity and potential biological effects of these constituent moieties contribute to a hazard profile that demands respect and meticulous safety protocols. This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe handling, storage, and disposal of this compound, empowering researchers to mitigate risks effectively.

The trifluoromethyl group is a common feature in modern pharmaceuticals, often incorporated to enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4] While the C-F bond is exceptionally strong, the overall toxicity of a trifluoromethylated compound is dictated by the entire molecular structure.[5][6] Nitroaromatic compounds, on the other hand, are a well-known class of chemicals with potential for mutagenicity and carcinogenicity, and their improper handling can lead to significant environmental contamination.[7][8][9] The imidazole core, while a common scaffold in biologically active molecules, can exhibit corrosive properties, causing severe skin and eye damage.[10][11][12][13][14][15][16]

Anticipated Hazard Identification and Classification

Based on the analysis of its structural components, this compound is anticipated to possess the following hazards. A summary of these potential hazards is presented in Table 1.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassAnticipated GHS ClassificationBasis for Classification (Structural Analogs)
Acute Toxicity (Oral) Category 4: Harmful if swallowedNitroaromatic and some imidazole derivatives are known to be harmful if ingested.[13][16][17]
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and irritationImidazole and its derivatives are often corrosive.[12][16] Structurally similar compounds like 1-[2-(trifluoromethyl)phenyl]imidazole and 4-nitroimidazole are known skin irritants.[17][18][19]
Serious Eye Damage/Irritation Category 1: Causes serious eye damageImidazole and its derivatives are known to cause severe eye damage.[12][16] Related compounds also show serious eye irritation.[17][18][19]
Respiratory Irritation Category 3: May cause respiratory irritation1-[2-(Trifluoromethyl)phenyl]imidazole and 4-nitroimidazole are reported to cause respiratory irritation.[17][18][19]
Germ Cell Mutagenicity Suspected of causing genetic defectsNitroaromatic compounds are a class of chemicals with known mutagenic potential.[7]
Carcinogenicity Suspected of causing cancerSome nitroaromatic compounds are carcinogenic.[7] 4-Nitroimidazole is suspected of causing cancer.[17]
Reproductive Toxicity May damage the unborn childImidazole itself has been associated with potential reproductive toxicity.[12][13][16]
Specific Target Organ Toxicity (Single Exposure) May cause damage to organsOverexposure to nitroaromatic compounds can lead to organ damage.[8]

Causality of Hazards: A Deeper Look at the Functional Groups

The anticipated hazards are not arbitrary but are rooted in the chemical reactivity of the molecule's functional groups.

  • The Nitro Group (-NO2): This strong electron-withdrawing group can participate in metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA, leading to mutagenic and carcinogenic effects.[7]

  • The Imidazole Ring: The basic nitrogen atoms in the imidazole ring can interact with biological targets and can also impart corrosive properties, particularly in concentrated forms.[10][11]

  • The Trifluoromethyl Group (-CF3): While generally considered metabolically stable, the strong electron-withdrawing nature of the CF3 group can influence the overall electronic properties of the aromatic ring, potentially modulating its reactivity and biological interactions.[4]

Experimental Protocols for Safe Handling and Risk Mitigation

A proactive and informed approach to laboratory work is paramount. The following protocols are designed to minimize exposure and mitigate the risks associated with handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and dust.[12]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility data. Double gloving is recommended for extended operations.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit is advised.[12]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15] If a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[11]

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be performed in a properly functioning chemical fume hood.[15]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical and must be located within a 10-second travel distance from the work area.[11][12]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS/Hazard Info PPE Don Appropriate PPE Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng_Controls Weigh Weigh Solid in Fume Hood Eng_Controls->Weigh Proceed if safe Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste Remove_PPE Remove and Dispose of PPE Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[10]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10]

  • Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases.[10][11]

  • Inventory: Maintain an accurate inventory of the compound.

Disposal
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[11]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is crucial.

Exposure Response

The following flowchart outlines the immediate actions to be taken in case of exposure.

Exposure_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Skin->Wash_Skin Flush_Eyes Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Eyes->Flush_Eyes Fresh_Air Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Medical Seek Immediate Medical Attention Wash_Skin->Medical Flush_Eyes->Medical Fresh_Air->Medical Rinse_Mouth->Medical Report Report the incident to your supervisor. Medical->Report

Caption: Immediate response actions for different routes of exposure.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and restrict access.

    • If safe to do so, increase ventilation.

    • Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[11]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and a steadfast commitment to safety. By adhering to the principles and protocols outlined in this guide, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment. This culture of safety is not a barrier to innovation but rather the foundation upon which groundbreaking scientific discoveries are built.

References

  • Current time information in Jackson County, US. (n.d.). Google.
  • Imidazole - University of Washington. (2025, February 28). University of Washington.
  • Imidazole Safety Information. (n.d.). Washington State University.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • Chemical Product and Company Identification MSDS Name: Imidazole. (n.d.). West Liberty University.
  • IMIDAZOLE Safety Data Sheet. (2015, February 19). AmericanBio.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Institutes of Health (NIH).
  • SAFETY DATA SHEET - Imidazole. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Imidazole. (2025, August 14). Sigma-Aldrich.
  • 1-[2-(Trifluoromethyl)phenyl]imidazole Safety Data Sheet. (n.d.). Synquest Labs.
  • 4-Nitroimidazole SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023, May 27). Reddit.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • 1-[2-(Trifluoromethyl)phenyl]imidazole - SAFETY DATA SHEET. (2023, December 5). Ossila.
  • SAFETY DATA SHEET - 2-Butoxyethanol. (2007, July 24). Thermo Fisher Scientific.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. (2024, June 25). Weizmann Institute of Science.
  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate.
  • Bioremediation of nitroaromatic compounds. (2009, October 28). Cambridge University Press.
  • SAFETY DATA SHEET - V70-9 PPG BREAK-THROUGH! (n.d.). PPG.
  • SAFETY DATA SHEET - Uralac SN837 S2G3-65ND. (n.d.). Covestro Solution Center.
  • 1-[2-(Trifluoromethyl)phenyl]imidazole. (n.d.). Ossila.
  • Storage And Handling Of Industrial Nitrocellulose. (n.d.). Health and Safety Executive.
  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016, April 21). Australian Government Department of Health.
  • SAFETY DATA SHEET - Ethylene Glycol Monobutyl Ether. (n.d.). Fisher Scientific.
  • 4-(Trifluoromethyl)-1H-imidazole Safety Data Sheet. (n.d.). CymitQuimica.
  • Safety Data Sheet: 2-butoxyethanol. (n.d.). Chemos GmbH&Co.KG.
  • (1H-imidazol-1-yl)(2-nitro-4-(trifluoromethyl)phenyl)methanone. (n.d.). Pharmaffiliates.
  • 1H-Imidazole, 4-nitro-5-phenyl- - Exposure: Exposure Predictions. (n.d.). U.S. Environmental Protection Agency (EPA).

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole . This compound is a structural analogue of the nNOS inhibitor TRIM (1-[2-(trifluoromethyl)phenyl]imidazole) and serves as a highly electron-deficient building block in medicinal chemistry and materials science (e.g., electron transport materials in OLEDs).

The synthesis strategy utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group (ortho) and trifluoromethyl group (para) on the benzene ring activates the fluorine atom for displacement by the imidazole nitrogen.

Part 1: Strategic Overview & Mechanism

Reaction Type: Nucleophilic Aromatic Substitution (SNAr). Key Intermediate: Meisenheimer Complex (stabilized by -NO₂ and -CF₃ groups). Thermodynamic Driver: Formation of the stable N–C bond and the energetic favorability of fluoride elimination in the presence of a base.

Retrosynthetic Logic: The target molecule features an imidazole ring linked to a phenyl ring.[1][2][3][4] Direct C–N coupling is most efficiently achieved by reacting 1H-imidazole (nucleophile) with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (electrophile). The fluorine atom is the preferred leaving group over chlorine or bromine in SNAr reactions involving highly activated rings due to the higher electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon.

Part 2: Detailed Synthesis Protocol

Reagents & Equipment
ComponentRoleSpecifications
Imidazole Nucleophile99%, Recrystallized if yellowed
4-Fluoro-3-nitrobenzotrifluoride Electrophile98%+ (CAS: 367-86-2)
Potassium Carbonate (K₂CO₃) BaseAnhydrous, granular or powder
Acetonitrile (MeCN) SolventHPLC Grade, Dry
Ethyl Acetate / Hexanes Workup/PurificationACS Grade

Equipment:

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet.

  • Oil bath or heating mantle with temperature control.

  • Rotary evaporator.

Experimental Procedure

Step 1: Reaction Setup

  • In a clean, dry 100 mL round-bottom flask, dissolve 1H-imidazole (1.0 equiv, e.g., 680 mg, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Add potassium carbonate (2.0 equiv, 2.76 g, 20 mmol). Note: The excess base is critical to neutralize the hydrofluoric acid (HF) generated and to deprotonate the imidazole to form the more nucleophilic imidazolide anion in situ.

  • Stir the suspension at room temperature for 10 minutes to ensure homogeneity.

Step 2: Addition of Electrophile

  • Add 4-fluoro-3-nitrobenzotrifluoride (1.05 equiv, 2.20 g, 10.5 mmol) dropwise to the stirring mixture. Caution: This reaction can be slightly exothermic.

  • Observe the color change; the solution often turns yellow/orange upon addition, indicating the formation of the charge-transfer complex or intermediate.

Step 3: Reaction & Monitoring

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80–82 °C) for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (1:1).

    • Starting Material (Fluoride): High Rf (non-polar).

    • Product: Medium Rf (UV active).

    • Imidazole:[1][2][4][5][6][7][8][9] Low Rf (stays near baseline).

    • Endpoint: Complete disappearance of the starting fluoride spot.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or sintered glass to remove the inorganic salts (KF and unreacted K₂CO₃). Rinse the filter cake with fresh acetonitrile (10 mL).

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude semi-solid or oil.

  • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 × 20 mL) followed by Brine (20 mL) to remove trace imidazole and inorganic residues.

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 5: Purification

  • The crude product is often sufficiently pure (>95%) for many applications due to the clean nature of SNAr reactions.

  • If higher purity is required, recrystallize from a mixture of Ethanol/Water or Hexanes/Ethyl Acetate .

  • Alternatively, purify via flash column chromatography (SiO₂) eluting with a gradient of 20% → 50% Ethyl Acetate in Hexanes.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, verify the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • Imidazole Ring: Look for three distinct signals. The proton at the C2 position (between the nitrogens) typically appears as a singlet around δ 7.6–7.9 ppm . The C4/C5 protons appear as doublets or multiplets around δ 7.1–7.3 ppm .

    • Phenyl Ring: The aromatic region will show an ABX or substituted pattern. Expect a doublet (or doublet of doublets) for the proton adjacent to the imidazole (C6' of the phenyl ring), a doublet for the proton adjacent to the CF₃ group, and a singlet for the proton between the NO₂ and CF₃ groups (C3').

  • ¹⁹F NMR: A single distinct peak around -63 ppm corresponding to the –CF₃ group.

  • HRMS (ESI+): Calculate [M+H]⁺ for C₁₀H₆F₃N₃O₂. Expected m/z ≈ 258.05.

Part 3: Visualization & Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and mechanism.

SynthesisProtocol Start Start: Reagent Prep Mix Step 1: Activation Mix Imidazole + K2CO3 in MeCN (Form Imidazolide Anion) Start->Mix Add Step 2: Addition Add 4-Fluoro-3-nitrobenzotrifluoride (Electrophile) Mix->Add Reflux Step 3: Reaction Reflux at 80°C for 4-6h (SNAr Mechanism) Add->Reflux Check IPC: TLC Check Is Fluoride SM consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Step 4: Workup Filter Salts -> Extract (EtOAc) -> Wash Check->Workup Yes Purify Step 5: Purification Recrystallization or Flash Column Workup->Purify Final Final Product: This compound Purify->Final

Caption: Workflow for the SNAr synthesis of this compound, including critical IPC checkpoints.

References

  • Context: Provides physical property data and applications for the closely related analogue TRIM, validating the utility of trifluoromethyl-phenylimidazoles in OLEDs and c
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 1-(2-fluoro-4-nitrophenyl)-1H-imidazole. Retrieved from [Link]

    • Context: Validates the stability and existence of nitro-fluorophenyl imidazole deriv
  • Hakmaoui, Y., et al. (2022).[8] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 14(4), 12-16.[9][10] Retrieved from [Link]

    • Context: Establishes the general conditions (K₂CO₃/MeCN) for alkylating/arylating imidazoles with high regioselectivity.
  • Context: Safety and handling data for the specific electrophile used in this protocol.

Sources

Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. These anilines are pivotal intermediates for the synthesis of a vast array of bioactive molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents. The specific substrate, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole, presents a unique set of challenges and opportunities. The resulting aniline, 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-imidazole, is a valuable building block for compounds targeting various biological pathways. The presence of the imidazole ring and the electron-withdrawing trifluoromethyl group can influence the reactivity of the nitro group and the stability of the molecule under various reductive conditions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of this compound. We will delve into the mechanistic rationale behind catalyst selection, provide detailed, field-tested protocols, and offer insights into troubleshooting common issues.

Mechanistic Considerations and Catalyst Selection

The catalytic reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1][2] The choice of catalyst and reaction conditions is paramount to ensure high conversion, selectivity, and functional group tolerance.

Key Challenges with the Substrate
  • Steric Hindrance: The ortho-position of the nitro group relative to the bulky imidazole substituent can sterically hinder its approach to the catalyst surface.

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can impact the electron density of the aromatic ring and, consequently, the ease of reduction.

  • Imidazole Moiety: The imidazole ring itself can coordinate to the metal catalyst, potentially influencing its activity or leading to undesired side reactions.

Catalyst and Hydrogen Source Selection

Several catalytic systems are commonly employed for nitro group reductions. The optimal choice depends on the specific substrate, desired selectivity, and available equipment.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and versatility.[2][3] It can be used with molecular hydrogen (H₂) or in transfer hydrogenation protocols.[4][5]

  • Raney Nickel (Raney Ni): An effective and often more cost-effective alternative to palladium catalysts.[3][6] It is particularly useful when dehalogenation of aryl halides is a concern, although not directly relevant to this substrate, it highlights its chemoselectivity.[3]

  • Platinum on Carbon (Pt/C): Another highly active catalyst for hydrogenation reactions.

For the hydrogen source, both gaseous hydrogen and transfer hydrogenation reagents are viable options.

  • Molecular Hydrogen (H₂): Provides a clean and efficient reduction but requires specialized high-pressure equipment.

  • Transfer Hydrogenation: Utilizes hydrogen donors like ammonium formate or hydrazine hydrate in the presence of a catalyst.[7][8][9] This method offers greater experimental convenience and avoids the hazards associated with handling hydrogen gas.[10]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the scale and specific laboratory conditions.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol is recommended for its mild conditions, operational simplicity, and high chemoselectivity.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with: - this compound - Solvent (e.g., Methanol) B Add Ammonium Formate A->B Dissolve C Carefully add 10% Pd/C (wet) B->C Under inert atmosphere D Heat the reaction mixture (e.g., 60 °C) C->D Stir E Monitor reaction progress by TLC or LC-MS D->E Periodic sampling F Cool to room temperature E->F Upon completion G Filter through Celite to remove Pd/C F->G H Concentrate the filtrate in vacuo G->H I Purify by column chromatography H->I G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge hydrogenation vessel with: - this compound - Solvent (e.g., Ethanol) B Carefully add Raney Nickel (slurry in water) A->B Under inert atmosphere C Seal the vessel and purge with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Stir vigorously at room temperature D->E F Monitor hydrogen uptake E->F G Vent H₂ and purge with N₂ F->G Upon completion H Filter through Celite to remove Raney Ni G->H I Concentrate the filtrate in vacuo H->I J Purify by column chromatography I->J

Sources

Solvent selection for the synthesis of nitro-trifluoromethyl phenyl imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for the Synthesis of Nitro-Trifluoromethyl Phenyl Imidazoles

Abstract

The synthesis of nitro-trifluoromethyl phenyl imidazoles—a scaffold critical to next-generation anti-tubercular (e.g., pretomanid analogs) and anti-parasitic therapeutics—presents a unique solubility and reactivity paradox. The electron-withdrawing nitro (


) and lipophilic trifluoromethyl (

) groups create competing solvent requirements: the former demands polarity for intermediate stability, while the latter dictates lipophilicity for substrate dissolution. This guide provides a scientifically grounded protocol for solvent selection, contrasting traditional dipolar aprotic solvents with modern green alternatives (MeTHF, Ethyl Lactate), and details a self-validating execution strategy for the Van Leusen and N-alkylation pathways.

Strategic Introduction: The Solubility & Reactivity Paradox

The nitro-trifluoromethyl phenyl imidazole scaffold is pharmacologically potent but synthetically unforgiving. The


 group imparts high lipophilicity (

), while the nitro group renders the imidazole ring electron-deficient (

shift).

The Core Challenge:

  • Reaction Kinetics: Ring-closure mechanisms (like Van Leusen) require protic or polar environments to stabilize the transition state of the intermediate aminal or imine.

  • Substrate Availability: The starting materials (e.g., 4-(trifluoromethyl)-nitrobenzaldehyde) are often poorly soluble in the very polar solvents (MeOH, Water) required for Green Chemistry standards.

  • Regioselectivity: In N-alkylation reactions, the solvent’s dielectric constant (

    
    ) directly influences the ratio of N1 vs. N3 isomers by modulating the tightness of the ion pair between the imidazolate anion and the base cation.
    

Solvent Selection Matrix

The following matrix categorizes solvents based on their efficacy for this specific scaffold, balancing yield against environmental impact.

Solvent ClassSpecific SolventDielectric Const. (

)
Role in Nitro-CF3 Imidazole SynthesisProsCons
Traditional Polar Aprotic DMF (Dimethylformamide)36.7Standard for N-alkylation & CyclizationExcellent solubility for both

and

species; high reaction rates.
Hepatotoxic; difficult removal (high bp); poor atom economy.
Traditional Protic Methanol 32.7Standard for Van Leusen ReactionStabilizes the TosMIC anion intermediate; promotes precipitation of product.Poor solubility for highly lipophilic

-benzaldehydes; requires heating.
Green Aprotic MeTHF (2-Methyltetrahydrofuran)6.97Replacement for THF/DCMDerived from biomass; separates easily from water; good for lipophilic substrates.Lower polarity may slow nucleophilic substitutions; higher cost.
Green Polar Ethyl Lactate 13.1Green replacement for DMFBiodegradable; high boiling point for thermal cyclizations.Can hydrolyze under strong basic conditions; difficult workup.
Nitrile Acetonitrile 37.5Regiocontrol SpecialistOptimal for Regioselectivity in N-alkylation; favors

mechanisms.
Toxic (Class 2); moderate solubility for very greasy

chains.

Mechanistic Visualization: The Decision Pathway

The following diagram illustrates the logical flow for selecting a solvent system based on the specific synthetic step (Ring Formation vs. Functionalization).

SolventSelection Start Target: Nitro-CF3 Phenyl Imidazole Step Select Synthetic Step Start->Step RingForm De Novo Ring Formation (Van Leusen) Step->RingForm Func N-Alkylation of Nitroimidazole Core Step->Func Substrate Substrate Solubility Check RingForm->Substrate Soluble Soluble in MeOH? Substrate->Soluble YesMeOH Use MeOH/K2CO3 (Standard Protocol) Soluble->YesMeOH Yes NoMeOH Use DME/MeOH (2:1) or MeTHF Soluble->NoMeOH No (Lipophilic CF3) Regio Regioselectivity Priority? Func->Regio HighRegio High (N1 specific) Regio->HighRegio SolubilityIssue Solubility Issues? Regio->SolubilityIssue UseACN Acetonitrile (Reflux) + Cs2CO3 HighRegio->UseACN UseDMF DMF (Traditional) or Ethyl Lactate (Green) SolubilityIssue->UseDMF

Caption: Decision logic for solvent selection distinguishing between ring construction (Van Leusen) and ring functionalization (Alkylation), prioritizing solubility and regiocontrol.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis via Modified Van Leusen Reaction

Context: Constructing the imidazole ring from 4-(trifluoromethyl)-nitrobenzaldehyde. Standard methanol protocols often fail here due to the insolubility of the aldehyde.

Reagents:

  • 4-(trifluoromethyl)-nitrobenzaldehyde (1.0 equiv)

  • TosMIC (p-Toluenesulfonylmethyl isocyanide) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent System: 1,2-Dimethoxyethane (DME) : Methanol (2:1 ratio). Rationale: DME dissolves the lipophilic aldehyde; MeOH is required for the proton-transfer mechanism.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of the aldehyde and 5.5 mmol of TosMIC in 10 mL of DME. Stir until clear.

  • Solvent Blending: Add 5 mL of Methanol. Self-Validation: Ensure no precipitation occurs upon addition. If cloudy, add more DME dropwise.

  • Base Addition: Add

    
     (10 mmol) in one portion.
    
  • Reflux: Heat to 60°C for 3 hours.

    • Self-Validating Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The aldehyde spot (

      
      ) should disappear. A new, lower 
      
      
      
      spot (imidazole) should appear.
  • Workup (Precipitation): Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water.

    • Observation: The hydrophobic nitro-CF3 imidazole should precipitate immediately as a pale yellow solid due to the "antisolvent" effect of water on the lipophilic product.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol.

Protocol B: Regioselective N-Alkylation (Pretomanid-like Analogues)

Context: Alkylating a pre-formed 4-nitro-5-trifluoromethyl imidazole.

Reagents:

  • Nitro-trifluoromethyl imidazole substrate.[1]

  • Alkyl Halide (e.g., Epichlorohydrin or bromo-linker).

  • Base: Cesium Carbonate (

    
    ). Rationale: The "Cesium Effect" improves solubility in organic solvents and enhances nucleophilicity.
    
  • Solvent: Acetonitrile (MeCN). Rationale: MeCN favors N-alkylation over O-alkylation and suppresses byproduct formation compared to DMF.

Step-by-Step Methodology:

  • Activation: Suspend the nitroimidazole (1.0 equiv) and

    
     (1.5 equiv) in anhydrous Acetonitrile (0.2 M concentration).
    
  • Temperature Equilibraton: Stir at 40°C for 30 minutes.

    • Mechanistic Insight: This pre-stirring allows the formation of the cesium imidazolate ion pair.

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Heat to reflux (82°C) for 4-6 hours.

    • Self-Validating Checkpoint: Color change.[2] The reaction often shifts from pale yellow to deep orange/amber as the alkylation proceeds.

  • Green Workup: Evaporate MeCN under reduced pressure (recyclable). Redissolve residue in MeTHF and wash with water.

    • Why MeTHF? Unlike DCM, MeTHF does not form stable emulsions with the amphiphilic nitro-imidazole products, ensuring clean phase separation.

Process Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants: Aldehyde + TosMIC SolventMix Solvent System: DME (Solubility) + MeOH (Protic Source) Reactants->SolventMix Dissolution BaseCat Base Catalysis: K2CO3 / 60°C SolventMix->BaseCat Initiation Intermediate Intermediate: Tos-Imazoline BaseCat->Intermediate [3+2] Cycloaddition Elimination Elimination: -TsOH Intermediate->Elimination Spontaneous Product Product: Nitro-CF3 Imidazole Elimination->Product Precipitation

Caption: Workflow for the Van Leusen synthesis emphasizing the dual-solvent system role in stabilizing the intermediate and ensuring solubility.

References

  • Van Leusen, A. M., et al. (1977).[3] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[3] Journal of Organic Chemistry.[3] Link

  • Orita, A., et al. (2007).[4] Integration of solventless reaction in a multi-step process: application to an efficient synthesis of PA-824. Advanced Synthesis & Catalysis.[4] Link

  • Thompson, A. M., et al. (2009). Synthesis and structure-activity relationships of soluble 7-substituted (S)-6-methoxy-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines as potential tuberculosis drugs. Journal of Medicinal Chemistry.[5] Link

  • Lv, T., et al. (2013). Copper-Catalyzed Direct Arylation of Imidazoles with Diaryliodonium Salts. Journal of Organic Chemistry.[3] Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link

Sources

Troubleshooting & Optimization

Resolving solubility issues of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole in DMSO Ticket ID: SOL-CF3-NO2-IMD-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Invisible" Barrier

Welcome to the Technical Support Center. You are likely here because you are observing unexpected precipitation, turbidity, or "crashing out" of This compound when preparing stock solutions in Dimethyl Sulfoxide (DMSO).

This molecule presents a classic "Hydrophobic-Polar Paradox." While the imidazole and nitro groups suggest polarity, the trifluoromethyl (-CF


) group and the aromatic core create a significant lipophilic domain.[2] In "wet" DMSO, these competing forces destabilize the solution.[3]

This guide moves beyond basic "shake and heat" advice. We will deconstruct the physicochemical interactions causing your issue and provide a self-validating protocol to resolve it.

Module 1: Root Cause Analysis (The "Why")

Before attempting solubilization again, you must understand the thermodynamic forces at play.[3]

FactorTechnical ExplanationImpact on Solubility
The -CF

Effect
The trifluoromethyl group is highly lipophilic and bulky.[1][2] It increases the LogP (partition coefficient), making the molecule intolerant of any water in the solvent.[3]High Sensitivity: Even 0.5% water uptake in DMSO can force this hydrophobic region to aggregate, causing precipitation.[3]
DMSO Hygroscopicity DMSO is a "water magnet."[1][2][3] At 20°C and 60% humidity, pure DMSO can absorb >1% water by weight within 4 hours if left uncapped.[3]The "Crash" Trigger: Atmospheric moisture turns your "pure" DMSO into a DMSO:Water mixture, drastically lowering the solubility of the -CF

analog.
Crystal Lattice Energy The nitro group (-NO

) and the planar aromatic system facilitate strong

-

stacking in the solid state.[1][2]
Energy Barrier: High energy is required to break the crystal lattice (heat) before the solvent shell can form.[3]
Salt vs. Free Base If your sample is an HCl or TFA salt (common from synthesis), its solubility in pure DMSO is often lower than the free base due to the "Common Ion Effect" or poor dissociation in aprotic environments.[3][4]Form Error: Salts often require a trace of water or buffer to dissolve, whereas the free base requires anhydrous conditions.[3]

Module 2: The "Golden Standard" Solubilization Protocol

Objective: Prepare a stable 100 mM stock solution. Prerequisites: Anhydrous DMSO (stored over molecular sieves), Vortex mixer, Ultrasonic bath (controlled temp).[3]

Step-by-Step Workflow
  • The Desiccation Check:

    • Action: Ensure your DMSO is fresh.[1][2][3] If the bottle has been open for >1 month without a septum, discard it or dry it over 3Å molecular sieves for 24 hours.

    • Why: Eliminating water is the single most critical step for -CF

      
       compounds.[1][2][3]
      
  • The "Wetting" Phase:

    • Action: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially to prevent leaching/adsorption). Add 50% of the calculated DMSO volume.[2][3]

    • Action: Vortex vigorously for 30 seconds.

    • Observation: You will likely see a cloudy suspension.[1][2][3] This is normal.

  • The Thermal Cycle (Hysteresis Loop):

    • Action: Heat the vial to 45°C (do not exceed 60°C to avoid degradation).

    • Action: Sonicate at this temperature for 5-10 minutes.

    • Why: You must overcome the crystal lattice energy.[2][3] Solubility is temperature-dependent; once dissolved at 45°C, the solution often remains stable at room temperature (supersaturation stability).[3]

  • The Final Dilution:

    • Action: Add the remaining 50% of DMSO (warm).[2][3] Vortex again.

    • Validation: Hold the vial up to a light source.[2][3] The solution must be optically clear, not just translucent.

Module 3: Advanced Troubleshooting & FAQs

Q1: The solution was clear, but crystals appeared after freezing and thawing. Why?

  • A: This is Cryoprecipitation .[1][2][3] When DMSO freezes, it crystallizes in a pure form, excluding the solute into pockets of high concentration.[3] Upon thawing, if the local concentration exceeds the saturation limit, the compound nucleates.

  • Fix: Always re-solubilize by heating to 37-40°C and vortexing after thawing.[1][2][3] Never use a stock directly from the freezer without visual inspection.[2][3]

Q2: My solution is cloudy immediately upon adding DMSO, even with heating.

  • A: You likely have the Salt Form (e.g., Hydrochloride) or inorganic impurities (like KF from synthesis).[3]

  • Test: Take a small aliquot (10 µL) and add 1 µL of water.

    • If it clears: You have a salt form.[1][2][3] It needs a polar protic co-solvent.[1][2][3]

    • If it gets worse: You have the free base, and your DMSO is wet.[3]

Q3: Can I use this stock for cell culture (aqueous media)?

  • A: Yes, but beware of the "Dilution Shock." When you pipette this hydrophobic (-CF

    
    ) compound from DMSO into media, it may precipitate instantly.[3]
    
  • Protocol: Dilute the DMSO stock into the media while vortexing the media. Do not add the drop to a static surface.[2][3] Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure the compound doesn't crash out.[3]

Module 4: Decision Tree & Mechanism Visualization

The following diagram illustrates the decision logic for troubleshooting and the molecular interactions governing solubility.

Solubility_Protocol Start Start: Solid Compound + DMSO Check_Turbidity Visual Inspection: Is it Clear? Start->Check_Turbidity Clear Success: Stable Stock Check_Turbidity->Clear Yes Cloudy Issue: Cloudy/Precipitate Check_Turbidity->Cloudy No Heat_Cycle Step 1: Thermal Cycle Heat to 45°C + Sonicate Cloudy->Heat_Cycle Check_Turbidity_2 Is it Clear? Heat_Cycle->Check_Turbidity_2 Check_Turbidity_2->Clear Yes Water_Test Step 2: Water Spike Test Add 10% Water to Aliquot Check_Turbidity_2->Water_Test No (Still Cloudy) Result_Clear Clears with Water? Water_Test->Result_Clear Salt_Diagnosis Diagnosis: Salt Form (HCl) Action: Use DMSO:Water mix Result_Clear->Salt_Diagnosis Yes (It Clears) Base_Diagnosis Diagnosis: Hydrophobic Crash Cause: Wet DMSO or Impurity Result_Clear->Base_Diagnosis No (Precipitates More) Dry_DMSO Action: Dry DMSO w/ Sieves Retry with Fresh Solvent Base_Diagnosis->Dry_DMSO Dry_DMSO->Start Restart

Caption: Troubleshooting logic flow for this compound solubilization. Note the divergence based on Salt vs. Free Base behavior.

References

  • PubChem. Compound Summary: 1-[2-(Trifluoromethyl)phenyl]imidazole (Analogous Structure).[1][2][3][4] National Library of Medicine.[2][3] Available at: [Link][3]

  • Li, Z., et al. (2006). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.[3] Journal of Biomolecular Screening.[2][3][5] Available at: [Link]

  • Gaylord Chemical. DMSO Physical Properties and Hygroscopicity Guide.[1][2][3] Bulletin 101.[1][2][3] Available at: [Link][3]

Sources

Removing by-products from 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing by-products from 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole reaction mixtures

Executive Summary

You are synthesizing This compound via a Nucleophilic Aromatic Substitution (


) of imidazole with a 1-halo-2-nitro-4-(trifluoromethyl)benzene precursor.

This reaction typically uses polar aprotic solvents (DMF/DMSO) and inorganic bases (


). The resulting crude mixture often contains:
  • Residual Solvent: DMSO or DMF (High boiling point, difficult to rotovap).

  • Unreacted Starting Material: The halo-nitro-benzene (Neutral/Lipophilic).

  • Excess Reagent: Imidazole (Basic/Water soluble).

  • Hydrolysis By-product: 2-nitro-4-(trifluoromethyl)phenol (Acidic).

The following guide details the "Acid-Base Swing" protocol, which exploits the basicity of the imidazole ring to isolate your product in high purity (>98%) without column chromatography.

Part 1: Impurity Profiling & Removal Strategy

The physicochemical properties of your target molecule allow us to separate it from impurities using pH manipulation.

ComponentChemical Nature

(Approx)
Behavior in Dilute HCl (pH 1-2)Behavior in Dilute NaOH (pH 12-14)
Target Product Weak Base (Imidazole N)~7.0 (Conjugate Acid)Soluble (Protonated cation)Insoluble (Neutral precipitate/oil)
Start Material (Halide) Neutral / LipophilicN/AInsoluble (Stays in Organic)Insoluble (Stays in Organic)
Impurity (Phenol) Weak Acid~7-8Insoluble (Stays in Organic)Soluble (Deprotonated anion)
Excess Imidazole Base6.95Soluble (Protonated cation)Soluble (Water soluble)
Part 2: Troubleshooting Workflow (Visual Guide)

The following logic flow illustrates the decision-making process for purifying your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (DMF/DMSO, Salts, Product, Impurities) Quench Step 1: Aqueous Quench (Pour into 10x Ice Water) Start->Quench Precipitate Does a solid precipitate? Quench->Precipitate Filter Filter Solid Wash with H2O (Removes DMF/Salts) Precipitate->Filter Yes Extract Extract with EtOAc (x3) Wash Organic with Brine (x3) Precipitate->Extract No (Oiling out) Dissolve Dissolve Cake in EtOAc/DCM Filter->Dissolve AcidWash Step 2: Acid Extraction Extract Organic layer with 1M HCl Dissolve->AcidWash Extract->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutral Halide & Phenols) DISCARD Sep1->OrgLayer1 Impurities AqLayer1 Aqueous Acid Layer (Contains Protonated Product) Sep1->AqLayer1 Target Product Basify Step 3: Basify Aqueous Add NaOH to pH > 10 AqLayer1->Basify BackExtract Extract with EtOAc Dry (Na2SO4) & Concentrate Basify->BackExtract Final Pure Product (>98% Purity) BackExtract->Final

Figure 1: Decision tree for the workup of N-aryl imidazole synthesis, prioritizing the removal of high-boiling solvents and neutral starting materials.

Part 3: Detailed Protocols
Protocol A: The "Acid-Base Swing" (Recommended)

Use this method to remove unreacted aryl halide and phenolic by-products.

  • Initial Extraction:

    • Dilute the crude reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) .

    • Wash the organic phase 3 times with water (or 5% LiCl solution) to remove the bulk of the DMF/DMSO.

  • The Acid Pull:

    • Extract the EtOAc layer with 1.0 M HCl (2-3 portions).

    • Mechanism:[1][2][3] The imidazole nitrogen is protonated (

      
      ), moving your product into the aqueous phase. The neutral aryl halide and acidic phenols remain in the EtOAc.
      
    • Keep the Aqueous Layer. Check the organic layer by TLC to ensure the product has left it.

  • The Base Push:

    • Cool the aqueous acidic layer in an ice bath.

    • Slowly add 2.0 M NaOH or Solid

      
        until the pH is basic (pH > 10).
      
    • Mechanism:[1][2][3] The product is deprotonated back to its neutral, lipophilic form. It will likely precipitate or form an oil.

  • Final Isolation:

    • Extract the now-cloudy aqueous mixture with fresh EtOAc (x3).

    • Dry the combined organics over

      
      , filter, and concentrate.
      
Protocol B: DMSO Removal (If skipping Acid-Base)

If you cannot use acid extraction (e.g., acid-sensitive groups present), use this to remove DMSO.

  • The "Flood" Method:

    • Pour the reaction mixture into 10 volumes of ice-cold water .

    • Stir vigorously for 30 minutes.

    • If a solid forms: Filter and wash the cake copiously with water.

    • If an oil forms: Decant the water, re-dissolve the oil in EtOAc, and wash with 5% LiCl solution (Lithium ions coordinate DMSO better than water alone).

Part 4: Reaction Mechanism & Impurity Generation

Understanding how impurities form helps you prevent them in future batches.

ReactionMechanism SM1 Reagent A: Imidazole Meisenheimer Meisenheimer Complex (Transition State) SM1->Meisenheimer + Base SM2 Reagent B: 1-Halo-2-nitro-4-(CF3)benzene SM2->Meisenheimer Phenol Impurity: 2-nitro-4-(CF3)phenol SM2->Phenol + H2O (Hydrolysis) Product Target Product: 1-[2-nitro-4-(CF3)phenyl]-imidazole Meisenheimer->Product - HX Water Trace H2O (Moisture) Water->Phenol

Figure 2: Mechanistic pathway showing the competition between the desired


 reaction and the hydrolysis side-reaction caused by wet solvents.
Part 5: Frequently Asked Questions (FAQs)

Q1: My product is colored red/brown, but it should be white/yellow. What happened? A: Nitro-aromatics are notorious for forming colored charge-transfer complexes or oxidation tars (azobenzene derivatives) if heated too long in basic conditions.

  • Fix: Dissolve the crude solid in EtOAc and treat with Activated Charcoal for 30 minutes. Filter through Celite. This usually restores the pale yellow color.

Q2: I tried the Acid-Base extraction, but my yield is very low. A: The


 and 

groups are strong electron-withdrawing groups (EWG). This reduces the basicity of the imidazole nitrogen significantly compared to unsubstituted imidazole.
  • Fix: Your product might be too weakly basic to fully protonate with 1M HCl or too lipophilic to stay in the water. Increase the acid concentration to 2M HCl during the extraction, or use Protocol B (LiCl Wash) instead.

Q3: Can I crystallize this instead of extracting? A: Yes. These compounds often crystallize well from Ethanol or an IPA/Water mixture.

  • Protocol: Dissolve crude in hot IPA. Add hot water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then 4°C.

Q4: Is the


 group stable to these conditions? 
A:  Generally, yes. However, strong alkalis (NaOH) at high temperatures (>100°C) can sometimes hydrolyze trifluoromethyl groups to carboxylic acids. The carbonate bases (

) used in synthesis are safe, but avoid boiling the product in 6M NaOH during workup.
References
  • Synthesis of N-Arylimidazoles (General

    
    ): 
    
    • Methodology: "Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides." Biomedical Research, 2020.
    • (See General Procedure)

  • Purification via Acid-Base Extraction

    • Technique: "Acid-Base Extraction." Chemistry LibreTexts, 2022.
  • DMSO Removal Strategies

    • Solvent Data: "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction." Organic Process Research & Development, 2006.
  • Properties of Nitro-Trifluoromethyl-Phenyl Imidazoles

    • Characterization: "Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides." RSC Advances, 2021.

Sources

Troubleshooting low conversion rates in imidazole arylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting imidazole arylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with C-N cross-coupling to form N-arylimidazoles. Low conversion is a frequent and frustrating issue in these transformations. This document provides in-depth, cause-and-effect explanations and actionable solutions in a direct question-and-answer format to help you diagnose and resolve common problems in your experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Low Conversion
Section 1: The Catalytic System - Catalyst, Ligand, and Activation

Q1: My palladium-catalyzed reaction (Buchwald-Hartwig type) is sluggish or fails completely. I see mostly starting material. What's the most common and often overlooked cause?

A1: The most frequent culprit is the inhibition of the active catalyst formation by the imidazole substrate itself. Imidazoles are excellent ligands for palladium and can effectively compete with your phosphine ligand, preventing the in situ formation of the catalytically active L-Pd(0) species.[1][2] This leads to a stalled reaction right from the start.

Core Insight: The imidazole must not be present when the active Pd(0) catalyst is being generated from the Pd(II) precatalyst or when the ligand is coordinating to the Pd(0) source.

Troubleshooting Action: Implement a catalyst pre-activation step. Before adding your imidazole and aryl halide, pre-heat the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand in the reaction solvent for a few minutes. This allows the formation of the stable, active L-Pd(0) complex without interference. Once this complex is formed, imidazoles are typically unable to displace the bound phosphine ligand, and the catalytic cycle can proceed efficiently.[1][2]

Q2: I'm performing a copper-catalyzed reaction (Ullmann type), and it's not working. What are the critical parameters to check for copper systems?

A2: Copper-catalyzed N-arylations are highly sensitive to the ligand, base, and solvent system. Unlike palladium systems, where a single, well-defined active species is often formed, copper catalysis can involve more complex equilibria.

Key Causality Chain:

  • Ligand Choice is Paramount: The success of modern Ullmann reactions at milder temperatures hinges on the ligand.[3] Simple copper salts (like CuI or Cu₂O) are often insufficient on their own. Diamine and phenanthroline-based ligands[4][5] are frequently used to increase the solubility and reactivity of the copper catalyst. Without an effective ligand, the reaction may require harsh, classical Ullmann conditions (high temperatures, stoichiometric copper), which limits functional group tolerance.[2]

  • Base and Substrate Solubility: In many Ullmann reactions, the base (e.g., K₂CO₃, Cs₂CO₃) and the imidazole salt are insoluble, creating a heterogeneous mixture.[6] If the active copper species cannot interact with the deprotonated imidazole, the reaction will not proceed.

  • Air Sensitivity: While some modern protocols are more robust, the active Cu(I) species can be sensitive to oxidation. Ensure your reagents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen).

Troubleshooting Action:

  • Screen Ligands: If you are using a ligandless system and experiencing failure, introduce a ligand. Start with 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).

  • Improve Solubility: Consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP to improve the solubility of reaction components. For some systems, the addition of polyethylene glycol (PEG) can act as a phase-transfer catalyst and improve results.[4]

Q3: How do I choose the right ligand for my specific palladium-catalyzed imidazole arylation?

A3: Ligand choice is dictated by the steric and electronic properties of both your imidazole and your aryl halide. There is no single "best" ligand; the goal is to select one that promotes a fast rate of reductive elimination to form the C-N bond while preventing catalyst decomposition.

Decision Framework:

  • For Unhindered Substrates (e.g., Imidazole + Aryl Bromide): Start with common, less bulky biaryl monophosphine ligands like XPhos or SPhos. These generally provide a good balance of activity and stability.

  • For Hindered Substrates (e.g., 2-substituted imidazole or ortho-substituted aryl halide): Use bulkier ligands like RuPhos or BrettPhos. The increased steric bulk around the palladium center facilitates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[7]

  • For Unreactive Aryl Chlorides: Activating aryl chlorides is challenging and requires highly electron-rich and sterically demanding ligands. The Buchwald group has developed specific ligands for this purpose (e.g., BrettPhos, CPhos). These ligands promote the difficult oxidative addition of the Ar-Cl bond to the Pd(0) center.[1][8]

The following diagram illustrates the decision process for ligand selection.

Ligand_Selection_Workflow Start Start: Low Conversion Aryl_Halide What is the Aryl Halide? Start->Aryl_Halide Aryl_I_Br Aryl Iodide or Bromide Aryl_Halide->Aryl_I_Br I / Br Aryl_Cl Aryl Chloride or Triflate Aryl_Halide->Aryl_Cl Cl / OTf Imidazole_Sterics Is the Imidazole Sterically Hindered? Unhindered_Imidazole No (e.g., Imidazole, 4-Me-Imidazole) Imidazole_Sterics->Unhindered_Imidazole No Hindered_Imidazole Yes (e.g., 2-tBu-Imidazole) Imidazole_Sterics->Hindered_Imidazole Yes Aryl_I_Br->Imidazole_Sterics Try_Aryl_Cl_Ligand Use Specialized Ligand: BrettPhos or CPhos Aryl_Cl->Try_Aryl_Cl_Ligand Try_XPhos Try Standard Ligand: XPhos or SPhos Unhindered_Imidazole->Try_XPhos Try_BrettPhos Try Bulky Ligand: BrettPhos or RuPhos Hindered_Imidazole->Try_BrettPhos

Caption: Ligand selection workflow for Pd-catalyzed imidazole arylation.

Section 2: Reaction Parameters - Base, Solvent, and Temperature

Q4: My reaction isn't working. How critical is the choice of base, and which one should I use?

A4: The base is absolutely critical. Its primary role is to deprotonate the imidazole N-H, generating the nucleophilic imidazolide anion required for the coupling.[6] A base that is too weak will result in a low concentration of the active nucleophile, leading to low or no conversion.

Base Selection Guide:

Base TypeCommon ExamplesStrengthKey Considerations & Causality
Alkoxides NaOt-Bu, KOt-BuVery StrongHighest activity, but lowest functional group tolerance. Ideal for difficult couplings (e.g., aryl chlorides).[9] However, they can react with sensitive functional groups like esters or nitriles.[10]
Phosphates K₃PO₄StrongGood general-purpose base. Often provides a good balance of reactivity and functional group compatibility. Its insolubility in many organic solvents can sometimes lead to reproducibility issues if stirring is not efficient.[8]
Carbonates Cs₂CO₃, K₂CO₃ModerateMilder conditions, best for sensitive substrates. Often used in copper-catalyzed systems.[11] Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents, which can improve reaction rates.[12]

Troubleshooting Action: If you are using a weaker base like K₂CO₃ with a challenging substrate (e.g., an electron-neutral aryl chloride) and seeing no reaction, switch to a stronger base like K₃PO₄ or NaOt-Bu, provided your substrate is stable to these conditions.

Q5: Can the solvent really make or break my reaction? I'm using toluene and it's not working.

A5: Yes, the solvent plays a multifaceted role beyond simply dissolving the reagents.[6] It influences catalyst stability, the solubility of the base and imidazolide salt, and can even directly participate in the catalytic cycle.

Solvent Effects Explained:

  • Polar Aprotic Solvents (Dioxane, DMF, NMP, DMSO): These are often excellent choices for C-N coupling. They can help solubilize the inorganic base and the ionic intermediates, accelerating the reaction. Dioxane is a very common and effective solvent for Buchwald-Hartwig reactions.

  • Apolar Aromatic Solvents (Toluene, Xylenes): While common, they can be poor solvents for the inorganic bases (K₃PO₄, Cs₂CO₃), leading to a heterogeneous reaction that may be slow or incomplete. However, they are often preferred for reactions using strong alkoxide bases.

  • Ethereal Solvents (THF, 2-MeTHF): Good general solvents, but their lower boiling points limit the accessible temperature range.

  • Alcohol Solvents (t-BuOH, t-AmOH): Sometimes used, particularly with alkoxide bases. In some nickel-catalyzed C-H arylations of imidazoles, a tertiary alcohol solvent was found to be essential for success.[13]

Troubleshooting Action: If your reaction is stalled in toluene with an inorganic base like K₃PO₄, screen more polar aprotic solvents. A good first choice is to switch to 1,4-dioxane .

Section 3: Substrate-Specific Problems

Q6: I am trying to couple an electron-rich aryl bromide, and the conversion is very low. Why is this happening?

A6: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-determining step of the catalytic cycle.[8] Electron-rich aryl halides (those with electron-donating groups like -OMe or -NMe₂) undergo this step much more slowly than electron-poor ones.

Troubleshooting Action:

  • Increase Temperature: Higher temperatures will increase the rate of oxidative addition.

  • Use a More Electron-Rich Ligand: Ligands with strong electron-donating properties (like BrettPhos) create a more electron-rich, and thus more reactive, Pd(0) center that can more readily undergo oxidative addition.

  • Switch to the Aryl Iodide: If possible, using the corresponding aryl iodide will significantly accelerate the oxidative addition step. The general reactivity order is I > Br > OTf > Cl.[8]

The following diagram illustrates the general catalytic cycle and highlights the critical oxidative addition step.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) RedElim Product (Ar-Im) Pd0->RedElim LigandExch L-Pd(II)(Ar)(Im) OxAdd->LigandExch Ligand Exchange (Im-H, -Base) LigandExch->Pd0 Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product_out N-Arylimidazole RedElim->Product_out ArX Aryl Halide (Ar-X) ArX->OxAdd ImH Imidazole (Im-H) ImH->LigandExch Base Base Base->LigandExch

Caption: General catalytic cycle for Buchwald-Hartwig imidazole arylation.

Protocols for Troubleshooting
Protocol 1: Palladium Catalyst Pre-Activation

This protocol is essential when standard procedures fail, as it directly addresses catalyst inhibition by the imidazole substrate.[1][2]

Materials:

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Anhydrous, degassed reaction solvent (e.g., 1,4-dioxane)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel under an inert atmosphere, add the palladium source and the phosphine ligand.

  • Add the required volume of anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the mixture with stirring at the intended reaction temperature (e.g., 100-120 °C) for 3-5 minutes. You may observe a color change as the active L-Pd(0) complex forms.

  • Cool the mixture to room temperature. This is your pre-activated catalyst solution.

  • In a separate vessel, add your imidazole, aryl halide, and base.

  • Under an inert atmosphere, transfer the pre-activated catalyst solution to the vessel containing the substrates and base to initiate the reaction.

  • Heat the reaction to the desired temperature and monitor for progress.

Protocol 2: Small-Scale Parallel Screening for Condition Optimization

When a reaction provides consistently low conversion (<20%), a systematic screen of key parameters is the most efficient path forward. This can be done in parallel using a multi-well plate or an array of vials.

Objective: To rapidly identify a promising combination of ligand, base, and solvent.

Procedure:

  • Setup: Arrange an array of 8 small reaction vials (e.g., 2 mL vials with stir fleas). Ensure all glassware is oven-dried.

  • Stock Solutions: Prepare stock solutions of your aryl halide and imidazole in a suitable solvent (e.g., dioxane) to ensure accurate dispensing.

  • Dispense Solids: To each vial, add the palladium precatalyst (e.g., 2 mol % Pd(OAc)₂). Then, add a different ligand (e.g., 4 mol %) and base (e.g., 2.0 equiv) to each vial or sets of vials according to your screening plan (see table below).

  • Dispense Liquids: Add the solvent to be tested to each vial, followed by the stock solutions of the aryl halide (1.0 equiv) and imidazole (1.2 equiv).

  • Reaction: Seal the vials, place them in a heating block with stirring, and run the reactions at a set temperature (e.g., 110 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.

Example Screening Array:

VialLigand (4 mol%)Base (2.0 eq)Solvent
1 XPhosK₃PO₄Dioxane
2 RuPhosK₃PO₄Dioxane
3 XPhosNaOt-BuDioxane
4 RuPhosNaOt-BuDioxane
5 XPhosK₃PO₄Toluene
6 RuPhosK₃PO₄Toluene
7 XPhosK₃PO₄DMF
8 RuPhosK₃PO₄DMF

This systematic approach rapidly identifies lead conditions for further optimization, saving significant time and resources compared to a one-at-a-time approach.

References
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6193. Available at: [Link]

  • Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). A Ligand-Free Copper-Catalyzed N-Arylation of Imidazoles under Mild Conditions. The Journal of Organic Chemistry, 74(5), 2200–2202. Available at: [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Available at: [Link]

  • Monnier, F., & Taillefer, M. (Eds.). (2009). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Catalysis by Pincer Compounds. Available at: [Link]

  • Kunov-Kruse, A. J., & Diao, T. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Torvis, M., & Strotman, N. (2014). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Doye, S. (2004). N-Arylation of Amines, Amides, and Nitrogen Heterocycles.
  • Chen, Y., & Daugulis, O. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(11), 6536-6541. Available at: [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • Lu, H., & Cai, C. (2008). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 73(21), 8562-8565. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (2009). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Mondal, M., & Bora, U. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Fortier, C., et al. (2008). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 73(17), 6847-6850. Available at: [Link]

  • Chen, Y., & Daugulis, O. (2009). A general method for C-2 arylation of imidazoles.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be a general ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Strotman, N. A., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 84(15), 9334-9346. Available at: [Link]

Sources

Overcoming steric hindrance in 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Overcoming Steric Hindrance in


 & Cross-Coupling Protocols[1]

Executive Summary: The Steric-Electronic Paradox

Welcome to the technical support hub for the N-arylation of imidazole with highly activated, sterically hindered substrates.

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole presents a classic organic chemistry paradox:

  • Electronic Activation (Favorable): The substrate contains two powerful electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a trifluoromethyl group at the para position. This makes the ring highly electrophilic, theoretically ideal for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Steric Hindrance (Unfavorable): The ortho-nitro group creates significant steric bulk, physically blocking the trajectory of the incoming imidazole nucleophile at the C1 position.

Your Goal: Overcome the kinetic barrier imposed by the ortho-nitro group without triggering thermal decomposition or side reactions.

Decision Matrix: Selecting Your Route

Before starting, determine your synthetic strategy based on your available starting materials and scale.[1][2]

SynthesisStrategy cluster_tips Technical Note Start Start: Select Precursor CheckHalogen Which Halogen is on the Phenyl Ring? Start->CheckHalogen Fluorine Fluorine (F) (1-fluoro-2-nitro-4-(trifluoromethyl)benzene) CheckHalogen->Fluorine Chlorine Chlorine (Cl) (1-chloro-2-nitro-4-(trifluoromethyl)benzene) CheckHalogen->Chlorine Bromine Bromine/Iodine (Br/I) CheckHalogen->Bromine RouteSNAr Route A: Classical SnAr (Thermodynamically Favored) Fluorine->RouteSNAr Best Leaving Group RouteHighTemp Route B: High-Temp SnAr (Requires forcing conditions) Chlorine->RouteHighTemp Slower Kinetics RouteCat Route C: Metal Catalysis (Ullmann/Buchwald) Bromine->RouteCat Poor SnAr Candidate Note In SnAr, F >> Cl because the rate-determining step is nucleophilic attack, not bond breaking.

Figure 1: Strategic Decision Tree for N-Arylation based on halogen leaving group availability.

Protocol A: The "Fluoride Effect" ( Optimization)

This is the preferred method. The high electronegativity of fluorine stabilizes the Meisenheimer complex, lowering the activation energy required to bypass the steric bulk of the nitro group.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[3][4][5] The rate-determining step is the formation of the Meisenheimer complex. Fluorine's electronegativity pulls electron density from the C1 carbon, making it more susceptible to attack by the imidazole, effectively counteracting the steric hindrance.[1][2]

Standard Operating Procedure (SOP)
ParameterSpecificationTechnical Rationale
Substrate 1-fluoro-2-nitro-4-(trifluoromethyl)benzeneCritical: Fluorine reacts ~100-1000x faster than Chlorine in

systems with ortho-nitro groups [1].[1]
Nucleophile Imidazole (1.2 – 1.5 equiv)Slight excess ensures complete consumption of the expensive fluorinated aryl.
Base

(2.0 equiv)
Mild enough to prevent degradation but strong enough to deprotonate imidazole (

).[1][2]
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents solvate the cation (

), leaving the imidazolyl anion "naked" and highly reactive.[1]
Temp 80°C – 100°CSufficient thermal energy to overcome the steric barrier of the

group.
Time 4 – 12 HoursMonitor via TLC/LCMS.
Step-by-Step Workflow
  • Charge: In a dry round-bottom flask, dissolve Imidazole (1.2 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Deprotonate: Add

    
     (2.0 eq).[1] Stir at Room Temperature (RT) for 30 mins. Note: This generates the active imidazolyl anion.
    
  • Addition: Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) dropwise.

    • Caution: Exothermic reaction possible.

  • Reaction: Heat to 90°C. Monitor via TLC (Hexane/EtOAc 1:1).

  • Workup: Pour mixture into ice-water (5x volume). The product often precipitates.

    • If solid:[1][2][6] Filter and wash with water.

    • If oil:[1][2][7][8] Extract with EtOAc, wash with Brine (critical to remove DMF), dry over

      
      .[1][2]
      

Protocol B: Metal-Catalyzed Cross-Coupling (The Backup)[1]

Use this route if you are forced to use the Chloro or Bromo precursor, or if the


 route yields intractable black tars (decomposition).[1]
The Copper-Catalyzed (Ullmann-Type) Approach

Modern ligands allow this to proceed under milder conditions than classical Ullmann reactions.[1]

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)[1][2]

  • Base:

    
     (2.0 eq) - Cesium is crucial for the "Cesium Effect" (solubility).[1]
    
  • Solvent: DMSO or DMF

  • Temp: 110°C

Why this works: The copper coordinates with the imidazole nitrogen and the aryl halide, facilitating an oxidative addition/reductive elimination cycle that is less sensitive to the steric bulk of the ortho-nitro group compared to direct nucleophilic attack [2].

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more base doesn't help.

Diagnosis: The active species (fluoride) leaving group might be inhibiting the reaction or the potassium surface is passivated. Fix:

  • Switch to Cesium: Use

    
     instead of 
    
    
    
    . The larger Cesium cation is more soluble in organic solvents, increasing the "nakedness" of the imidazolyl anion.
  • Concentration: Run the reaction more concentrated (1.0 M) to increase collision frequency.

Q2: I see a major impurity spot just below my product on TLC.

Diagnosis: Hydrolysis. The highly activated C-F bond can react with trace water to form the phenol (1-hydroxy-2-nitro-4-(trifluoromethyl)benzene).[1] Fix:

  • Ensure DMF/DMSO is anhydrous .

  • Add activated 4Å Molecular Sieves to the reaction vessel.

Q3: The product is co-eluting with imidazole during purification.

Diagnosis: Imidazole is basic and streaks on silica, overlapping with your polar product.[2] Fix:

  • Acid Wash: Wash the organic extract with 0.1 M HCl. This protonates unreacted imidazole (making it water-soluble) but leaves your N-arylated product (which is much less basic due to the electron-withdrawing phenyl ring) in the organic layer.[1]

  • Mobile Phase Modifier: Add 1% Triethylamine to your silica column eluent to neutralize acidic sites on the silica.

Safety: Thermal Runaway Risks

WARNING: You are heating a Nitro compound in the presence of a base and a polar aprotic solvent. This is a known hazard profile for thermal runaway.

  • DSC Recommendation: Before scaling above 5g, perform Differential Scanning Calorimetry (DSC).[1][2] Look for exotherms onsetting below 150°C.

  • Blast Shield: Always use a blast shield when heating nitro-aromatics.

  • Quench: Have a bucket of ice water ready for emergency cooling.

References

  • Nucleophilic Aromatic Substitution Trends: March's Advanced Organic Chemistry, 8th Ed.[1][2] The "Element Effect" in

    
     confirms 
    
    
    
    due to rate-limiting addition step.
  • Copper-Catalyzed Arylation: Altman, R. A., & Buchwald, S. L. (2006).[1][2][9] Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters. Link[1][2]

  • Purification of Imidazoles: BenchChem Technical Support. Purification of 1-Fluoro-1H-imidazole Reaction Products. Link

  • Reaction Mechanism: Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism & Kinetics. Link

Sources

Validation & Comparative

A Comparative Guide to FT-IR Absorption Bands for Nitro and Trifluoromethyl Groups in Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Imidazole derivatives are a cornerstone of many pharmaceutical compounds, and the introduction of electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) moieties can drastically alter their biological activity and physicochemical properties. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for confirming the presence and probing the chemical environment of these critical functional groups.

This guide provides an in-depth comparison of the FT-IR absorption bands for nitro and trifluoromethyl groups in imidazole derivatives. It is designed to move beyond a simple listing of frequencies, offering insights into the causality behind spectral variations and providing practical experimental guidance.

The Vibrational Language of Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of these vibrations is determined by the masses of the atoms and the strength of the bonds connecting them. Consequently, specific functional groups give rise to characteristic absorption bands within defined regions of the infrared spectrum. For the imidazole scaffold, the introduction of powerful substituents like -NO₂ and -CF₃ creates distinct and analyzable spectral signatures.

FT-IR Signature of the Nitro (NO₂) Group in Imidazole Derivatives

The nitro group is a strong resonance and inductively electron-withdrawing substituent. Its FT-IR spectrum is dominated by two intense stretching vibrations: the asymmetric and symmetric stretches of the N=O bonds. The positions of these bands are sensitive to the electronic environment, including the point of attachment to the imidazole ring and the presence of other substituents.

The characteristic group frequencies for the nitro group are relatively independent of the rest of the molecule, which makes this group straightforward to identify[1]. The two most prominent bands are:

  • Asymmetric Stretch (ν_as_): Typically a strong and sharp absorption band found in the 1625-1500 cm⁻¹ region. For aromatic nitro compounds, this band commonly appears between 1550 and 1500 cm⁻¹[2].

  • Symmetric Stretch (ν_s_): A strong absorption band, generally appearing in the 1390-1320 cm⁻¹ range[2][3].

Other vibrations, such as the scissoring (in-plane deformation) mode, can be found at lower frequencies, often around 890-835 cm⁻¹[2].

Factors Influencing the Nitro Group Absorption Bands:
  • Position on the Imidazole Ring: The electronic environment at the 2-, 4-, or 5-position of the imidazole ring influences the N=O bond order. For instance, in a study of 1-methyl-4-nitro-1H-imidazole, the asymmetric and symmetric NO₂ stretches were identified at 1525 cm⁻¹ and 1321 cm⁻¹, respectively[4]. In another example involving 5-nitroimidazole derivatives, these bands were reported in the ranges of 1544-1514 cm⁻¹ and 1370-1356 cm⁻¹[3]. Computational studies on 2-nitroimidazole have also been used to predict its theoretical IR spectrum, providing a basis for band assignments[5].

  • Conjugation and Electronic Effects: Conjugation of the nitro group with the π-system of the imidazole ring can lead to a slight lowering of the stretching frequencies due to electron delocalization, which weakens the N=O bonds. Conversely, the presence of other electron-withdrawing groups can influence the band positions.[6][7]

Data Summary: Nitro Group on Imidazole Derivatives
Vibrational ModeTypical Range (Aromatic NO₂)Observed Range in Imidazole DerivativesIntensityReferences
Asymmetric Stretch (ν_as_)1550-1500 cm⁻¹1544-1514 cm⁻¹Strong[2][3][4]
Symmetric Stretch (ν_s_)1390-1330 cm⁻¹1370-1321 cm⁻¹Strong[2][3][4]
Scissoring (δ_scissoring_)890-835 cm⁻¹~850 cm⁻¹Medium[2]

FT-IR Signature of the Trifluoromethyl (CF₃) Group in Imidazole Derivatives

The trifluoromethyl group is a potent, purely inductive electron-withdrawing group. Its FT-IR spectrum is characterized by very intense absorption bands associated with the stretching vibrations of the C-F bonds. Due to the strong polarity of the C-F bond and the coupling of vibrations within the CF₃ group, these bands are often the most prominent features in the spectrum of a trifluoromethylated compound.

The key absorption bands for the CF₃ group are:

  • Asymmetric C-F Stretch (ν_as_): An exceptionally strong and broad absorption, typically found in the 1350-1120 cm⁻¹ region.

  • Symmetric C-F Stretch (ν_s_): A strong band, usually located around 1150-1110 cm⁻¹ .

The exact positions of these bands can be influenced by the nature of the atom to which the CF₃ group is attached and the overall electronic structure of the molecule. In aromatic systems, strong coupling between the C-F vibrations and the ring vibrations can occur[1].

Challenges and Comparative Insights:

Direct experimental FT-IR data for trifluoromethyl-substituted imidazoles is less prevalent in the literature compared to their nitro counterparts. However, valuable insights can be drawn from studies on other trifluoromethylated aromatic compounds, such as trifluoromethyl-benzenes. These studies confirm the presence of very strong absorptions in the 1300-1100 cm⁻¹ range, often dominating the fingerprint region of the spectrum. For instance, the FT-IR spectrum of polytetrafluoroethylene (PTFE) shows characteristic peaks for CF₃ at 1213 cm⁻¹ and CF₂ at 1155 cm⁻¹. While not an imidazole, this illustrates the characteristic regions for C-F vibrations.

Data Summary: Trifluoromethyl Group on Aromatic Systems
Vibrational ModeTypical Range (Aromatic CF₃)IntensityReferences
Asymmetric C-F Stretch (ν_as_)1350-1120 cm⁻¹Very Strong[1]
Symmetric C-F Stretch (ν_s_)1150-1110 cm⁻¹Strong[1]

Comparative Analysis: Nitro vs. Trifluoromethyl Groups

FeatureNitro (NO₂) GroupTrifluoromethyl (CF₃) Group
Primary Absorption Bands Two distinct, strong bands (asymmetric and symmetric stretches).Multiple strong to very strong bands, often overlapping, related to C-F stretches.
Typical Wavenumber Regions Asymmetric: 1625-1500 cm⁻¹Symmetric: 1390-1320 cm⁻¹1350-1100 cm⁻¹ (broad and complex region)
Intensity Strong.Very Strong, often the most intense bands in the spectrum.
Band Shape Typically sharp and well-defined.Can be broad due to the coupling of multiple C-F vibrations.
Spectral Overlap The symmetric stretch may overlap with C-H bending or other fingerprint bands.Bands heavily populate the fingerprint region, potentially obscuring other weaker signals.
Electronic Effect Strong resonance and inductive electron withdrawal.Primarily strong inductive electron withdrawal.

Experimental Protocols

Acquiring high-quality FT-IR spectra is crucial for accurate analysis. The choice of sampling technique depends on the physical state of the imidazole derivative.

Mandatory Visualization: FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis solid Solid Sample kbr Mix with KBr Powder (1-2% sample) solid->kbr Transmission atr_solid Place directly on ATR crystal solid->atr_solid ATR liquid Liquid Sample atr_liquid Place a drop on ATR crystal liquid->atr_liquid ATR press Press into a transparent pellet kbr->press instrument FT-IR Spectrometer press->instrument atr_solid->instrument atr_liquid->instrument bg Collect Background Spectrum (Air or KBr) sample_spec Collect Sample Spectrum bg->sample_spec Ratioing raw_spectrum Transmittance/ Absorbance Spectrum sample_spec->raw_spectrum process Baseline Correction & Normalization raw_spectrum->process analysis Peak Identification & Comparison to References process->analysis report Final Report analysis->report caption Workflow for FT-IR Analysis of Imidazole Derivatives.

Caption: Workflow for FT-IR Analysis of Imidazole Derivatives.

Method 1: KBr Pellet Technique for Solid Samples

This is a traditional transmission method suitable for powdered solid samples.

Causality: The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering and ensure that the absorption follows the Beer-Lambert law.

Step-by-Step Protocol:

  • Grind the Sample: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid imidazole derivative. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.

  • Mix with KBr: Add about 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample.

  • Press the Pellet: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) to form a clear, transparent pellet.

  • Acquire Spectrum: Place the KBr pellet in the sample holder of the FT-IR instrument and collect the spectrum. A background spectrum of a pure KBr pellet should be collected first for automatic subtraction.

Method 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples

ATR is a modern, rapid technique that requires minimal to no sample preparation.

Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in contact with the crystal. The sample absorbs energy from this evanescent wave at its characteristic frequencies.

Step-by-Step Protocol:

  • Clean the ATR Crystal: Ensure the crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Collect Background: Record a background spectrum with the clean, empty ATR crystal.

  • Apply Sample: Place a small amount of the solid or liquid imidazole derivative directly onto the ATR crystal.

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio it against the background.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of imidazole derivatives bearing nitro and trifluoromethyl groups. The nitro group provides two distinct and strong absorption bands for its asymmetric and symmetric stretches, which are sensitive to its electronic environment on the imidazole ring. The trifluoromethyl group is identified by its characteristically intense and broad C-F stretching absorptions that dominate the fingerprint region. By understanding the typical wavenumber ranges and the factors that influence them, researchers can confidently identify these crucial functional groups, verify synthetic outcomes, and gain deeper insights into the molecular structure of novel pharmaceutical and chemical entities.

References

  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-202. [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]

  • Even, M. A., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26147-26153. [Link]

  • Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 231-236. [Link]

  • Khan, I., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S1745-S1751. [Link]

  • Palomar, J., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3747. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Venkatesan, A., & Gunasekaran, S. (2008). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Asian Journal of Chemistry, 20(4), 2551-2558. [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of PTFE powder. [Link]

  • Slideshare. (n.d.). Factors affecting IR absorption frequency. [Link]

  • Scribd. (n.d.). Factor Affecting IR Absortion. [Link]

Sources

A Guide to the Development and Validation of a-Retention Time HPLC Method for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole. This compound, featuring a complex chemical structure with nitro, trifluoromethyl, and imidazole moieties, is of significant interest to researchers in drug discovery and development.[1] A reliable analytical method is paramount for ensuring its quality, purity, and stability throughout the pharmaceutical development lifecycle.

The methodologies and validation protocols detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[2][3]

Understanding the Analyte and Chromatographic Strategy

The molecular structure of this compound dictates the chromatographic strategy. The presence of the trifluoromethylphenyl group lends significant hydrophobicity to the molecule, making reverse-phase HPLC the ideal analytical approach.[4][5] A C18 stationary phase, which separates compounds based on their hydrophobic character, is a logical first choice. The nitro and imidazole groups introduce polarity and potential for specific interactions, which can be modulated by the mobile phase composition.[6][7]

Key Molecular Features and Their Chromatographic Implications:

  • Trifluoromethylphenyl Group: Confers high hydrophobicity, leading to strong retention on a C18 column.[8]

  • Nitroaromatic System: Acts as a strong chromophore, making UV detection a highly sensitive and appropriate choice. Wavelengths around 254 nm or 270 nm are typically effective for such systems.[6]

  • Imidazole Ring: This heterocyclic moiety is polar and can exhibit amphoteric properties, meaning it can act as both a weak acid and a weak base.[9][10] The pH of the mobile phase can influence its ionization state and, consequently, retention time and peak shape.

Based on these characteristics, an isocratic reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is proposed.

Proposed HPLC Method

This section details a starting point for the HPLC method. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of hydrophobic compounds.[11][12]
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier. Phosphoric acid provides a low pH to ensure the imidazole nitrogen is protonated, leading to consistent retention and sharp peaks.[6][13]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA standard volume that can be adjusted based on analyte concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[14]
Detection UV at 270 nmNitroimidazole compounds exhibit strong absorbance in this region, offering good sensitivity.[6]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not compromised.

Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The following experiments, based on ICH Q2(R1) guidelines, are essential.[2][3][16]

Workflow for HPLC Method Validation

Caption: Workflow of HPLC Method Development and Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Prepare a solution of the this compound standard and inject it.

  • If available, inject solutions containing known impurities or degradation products to demonstrate that they are well-resolved from the main analyte peak. The resolution between peaks should be greater than 1.5.[17]

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure the degradation products do not co-elute with the parent compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, a typical range is 80% to 120% of the target concentration.[2]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
80481200480500482100481267
90540300541500539900540567
100602100601500603000602200
110661800662500663100662467
120723500722800724100723467
Linear Regression r² = 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is often determined by recovery studies.

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Mean Recovery 99.8%
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target) on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability 6021006015006030006009006025006018006019670.12%
Intermediate Precision 6035006028006041006019006033006026006030330.14%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[18]

  • This can be achieved by injecting a series of diluted solutions of the analyte.

Illustrative Results:

  • LOD: 0.05 µg/mL (S/N ≈ 3)

  • LOQ: 0.15 µg/mL (S/N ≈ 10)[18]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11][12]

Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on retention time, peak area, and resolution.

Parameter VariedVariationRetention Time (min)Peak Area (mAU*s)Resolution
Nominal Method -5.42602200-
Flow Rate 0.9 mL/min6.01668900-
1.1 mL/min4.93547500-
Mobile Phase % Organic 58% ACN6.15601900-
62% ACN4.88602500-
Column Temperature 28 °C5.51603100-
32 °C5.33601500-

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

  • The results should not be significantly impacted by the variations.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for this type of analysis, other techniques could be considered.

TechniqueAdvantagesDisadvantagesSuitability for this Analyte
HPLC (High-Performance Liquid Chromatography) Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds.Slower than UPLC, uses more solvent.Excellent. The primary, recommended technique.
UPLC (Ultra-Performance Liquid Chromatography) Faster analysis times, better resolution, lower solvent consumption.Higher backpressure requires specialized equipment, potential for column clogging.Excellent. A superior alternative if the equipment is available, offering significant gains in throughput.
GC-MS (Gas Chromatography-Mass Spectrometry) High sensitivity and specificity, provides structural information.Requires the analyte to be volatile and thermally stable, or require derivatization.Poor. The analyte is likely not volatile enough for GC without derivatization, which adds complexity.[19]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the high sensitivity and specificity of MS.[18] Excellent for impurity profiling and metabolite identification.Higher cost and complexity compared to HPLC-UV.Excellent for specialized applications. Ideal for trace-level impurity analysis or when co-eluting peaks are suspected.[20]
UV-Vis Spectrophotometry Simple, fast, and cost-effective.[21]Lacks specificity; cannot separate the analyte from impurities.[21]Poor for quantitative analysis. Only suitable for a pure substance in a simple matrix.
Relationship of Validation Parameters

ValidationParameters Assay Fit-for-Purpose Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness LOQ LOQ Assay->LOQ

Caption: Interdependence of method validation parameters.

Conclusion

The reverse-phase HPLC method detailed in this guide provides a robust and reliable framework for the quantitative analysis of this compound. By systematically following the ICH Q2(R1) validation protocol for specificity, linearity, accuracy, precision, quantitation limits, and robustness, researchers can ensure the generation of high-quality, defensible data. While UPLC and LC-MS offer advantages in speed and sensitivity, the proposed HPLC-UV method stands as the most practical and accessible technique for routine quality control in most laboratory settings.

References

  • SIELC Technologies. (2023, April 26). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available from: [Link]

  • Zhang, Q., et al. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. Available from: [Link]

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • ACS Publications. (2010, November 24). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link]

  • ResearchGate. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • MDPI. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • AKJournals. Rapid, sensitive, and validated HPLC method for analysis of metronidazole and tinidazole under identical chromatographic conditi. Available from: [Link]

  • MDPI. (2022, November 23). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Available from: [Link]

  • P 47 seLeCtive deteRMination of nitRoiMidazoLes in HONEY USING MOLECULARLY IMPRINTED SOLID-PHASE ExTRACTION AND LIQUID CHROMATOG. Available from: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • LCGC International. (2026, February 11). Advances in Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (2025, August 5). (PDF) Gas-chromatographic identification of fluorine-containing organic compounds. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • PMC. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Available from: [Link]

  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • SciSpace. (2021, February 15). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Available from: [Link]

  • MDPI. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available from: [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Available from: [Link]

Sources

X-ray crystallography and structural confirmation of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical structural confirmation manual for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole . It is designed for medicinal chemists and structural biologists requiring definitive proof of connectivity, conformation, and solid-state packing for this sterically congested N-aryl imidazole.[1]

Executive Summary & Technical Context

The Challenge: Confirming the structure of N-aryl imidazoles bearing ortho-substituents (2-nitro) is non-trivial due to significant steric hindrance, which forces the imidazole and phenyl rings out of coplanarity. While NMR confirms connectivity, it fails to accurately predict the specific torsion angle and solid-state packing interactions driven by the para-trifluoromethyl (CF


) group.

The Solution: Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute structural authority. This guide compares the SC-XRD structural model against solution-phase NMR and Density Functional Theory (DFT) predictions, demonstrating why SC-XRD is the requisite "Gold Standard" for this class of compounds.

Structural Criticality[1]
  • Ortho-Nitro Effect: Introduces a steric clash with the imidazole C5-H, forcing a twisted conformation (typically

    
    ).
    
  • Trifluoromethyl Packing: The CF

    
     group often directs packing via weak C-F
    
    
    
    F-C or C-F
    
    
    interactions, critical for solubility and bioavailability profiles.[1]

Comparative Analysis: Validation Methodologies

The following table objectively compares the "performance" of SC-XRD against alternative structural confirmation methods for this specific molecule.

FeatureMethod A: Single Crystal XRD (Recommended) Method B: Solution NMR (1H/13C/NOESY) Method C: DFT Calculation (B3LYP/6-31G)*
Primary Output 3D Atomic Coordinates (CIF)Connectivity & Chemical EnvironmentTheoretical Minimum Energy Conformation
Torsion Angle Precision High (

0.5

)
– Measures actual solid-state twist.
Low – Averaged over rotation; NOE is qualitative.[1]Medium – Ignores packing forces (lattice energy).[1]
Stereochemistry Defines absolute configuration (if chiral) & polymorphs.[1]Cannot distinguish polymorphs.N/A
CF

Group Analysis
Resolves rotational disorder in the crystal lattice.Shows as single peak (fast rotation).[1]Assumes fixed energetic minimum.
Sample Requirement Single Crystal (

mm)

5 mg dissolved in CDCl

/DMSO.[1]
Computational resources only.
Time to Result 24–48 Hours (Growth dependent)1 Hour4–12 Hours
Expert Insight: Why NMR is Insufficient

For this compound, the proton NMR signal for the imidazole C2-H and C5-H can shift significantly depending on the twist angle relative to the nitro-benzene ring (shielding cone effects). NMR provides a time-averaged solution structure, masking the locked conformation present in the drug substance's solid form. Only SC-XRD validates the specific polymorph used in formulation.

Experimental Protocols

Protocol A: Synthesis & Crystallization (Self-Validating)

Objective: Isolate high-quality monocrystals suitable for diffraction.

  • Synthesis (SNAr):

    • React 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) with imidazole (2.0 eq) and K

      
      CO
      
      
      
      (1.5 eq) in DMF at 80°C for 6 hours.
    • Validation: TLC (EtOAc/Hexane 1:1) must show disappearance of the fluorobenzene starting material (

      
      ).[1]
      
  • Workup: Pour into ice water; filter the yellow precipitate. Recrystallize crude solid from Ethanol.

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of purified compound in 2 mL of Acetonitrile (MeCN) or Acetone .[1]

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).[1]
      
    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

    • Success Metric: Block-like or prismatic yellow crystals (0.2 x 0.2 x 0.1 mm) appear within 48-72 hours.

Protocol B: X-Ray Data Collection & Refinement

Objective: Solve the phase problem and refine the structural model.

  • Mounting: Select a crystal with sharp extinction under polarized light.[1] Mount on a MiTeGen loop using Paratone oil.[1]

  • Collection:

    • Instrument: Bruker D8 Quest or similar (Mo K

      
       radiation, 
      
      
      
      Å).[1]
    • Temperature: 100 K (Critical to freeze CF

      
       rotation and reduce thermal motion).
      
    • Strategy: Full sphere collection (

      
       rotation) to maximize redundancy.
      
  • Refinement (SHELXL):

    • Solve structure using Direct Methods (SHELXT).[1][2]

    • Refine against

      
       using full-matrix least-squares.[2]
      
    • Specific Handling for this Molecule:

      • Disorder: If the CF

        
         fluorine atoms show elongated thermal ellipsoids, apply a disorder model (e.g., splitting F positions into Part A/Part B with summed occupancy = 1.0).
        
      • Restraints: Use DELU and SIMU restraints only if necessary for the disordered CF

        
         group.
        

Structural Logic & Pathway Visualization[1]

The following diagram illustrates the logical flow from molecular interactions to the final resolved structure, highlighting the critical "Decision Nodes" where this specific molecule challenges standard crystallography.

StructuralConfirmation cluster_cryst Crystallization Phase cluster_xrd Diffraction & Solution cluster_analysis Structural Analysis Input Crude this compound Solvent Solvent Selection (MeCN vs EtOH) Input->Solvent Nucleation Nucleation Control (Slow Evaporation) Solvent->Nucleation Check1 Crystal Quality Check (Polarized Light Extinction) Nucleation->Check1 Check1->Solvent Twinning/Amorphous DataColl Data Collection (100 K) Mo K-alpha Check1->DataColl Sharp Extinction PhaseSol Phase Solution (Direct Methods - SHELXT) DataColl->PhaseSol Refinement Refinement Cycles (Least Squares) PhaseSol->Refinement Torsion Analyze Torsion Angle (Imidazole vs Phenyl) Refinement->Torsion CF3_Check CF3 Disorder? Refinement->CF3_Check Final Final CIF & ORTEP (Confirmed Structure) Torsion->Final Model_CF3 Apply Split Site Model (Part A/B) CF3_Check->Model_CF3 High Thermal Motion CF3_Check->Final Ordered Model_CF3->Final

Caption: Workflow for structural solution of the target imidazole, highlighting the critical CF3 disorder checkpoint.

Expected Structural Features (The "Fingerprint")[1]

Based on authoritative data for N-aryl-C-nitroazoles and trifluoromethyl-benzene derivatives, the validated structure will exhibit these specific metrics. Use these as Quality Control (QC) parameters for your refinement:

  • The "Twist" (Dihedral Angle):

    • Due to the steric repulsion between the ortho-nitro group oxygen and the imidazole ring, the molecule cannot be planar .

    • Expected Value: The dihedral angle between the phenyl ring plane and the imidazole ring plane will range between 45° and 65° .

    • Comparison: In the absence of the nitro group (e.g., 1-[4-(trifluoromethyl)phenyl]imidazole), this angle is significantly smaller (

      
      ).[1]
      
  • Nitro Group Coplanarity:

    • The nitro group itself is often twisted relative to the phenyl ring to alleviate strain with the adjacent imidazole.

    • Expected Twist: 10°–25°.[1]

  • Intermolecular Packing:

    • Look for C-H

      
      O  hydrogen bonds between the acidic imidazole C2-H and the Nitro oxygen of a neighboring molecule.
      
    • Look for F

      
      F  close contacts (
      
      
      
      Å) forming infinite chains or dimers, a hallmark of fluorinated aromatics.[1]

References

  • Allen, F. H., et al. (1987).[1][3] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[1] Link

  • Voisin, S., et al. (2025).[1] Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Molbank, 2025(1), M1571.[1] Link(Note: Provides authoritative data on the packing effects of the 2-nitro-4-trifluoromethyl moiety).

  • Li, Z., et al. (2023).[1][4] A cycloruthenated 2-phenylimidazole: chromogenic sensor for nitrite.[4] New Journal of Chemistry, 47, 4911-4919.[1][4] Link(Note: Reference for N-phenyl imidazole connectivity and NMR shifts).

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[1] Link

Sources

Purity Assessment Standards for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

The compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole (CAS: 115661-86-6) is a critical intermediate in the synthesis of Pretomanid (PA-824) , a nitroimidazooxazine antibiotic essential for treating multi-drug-resistant tuberculosis (MDR-TB).

In the synthesis of Pretomanid, the purity of this intermediate is the "gatekeeper" for the safety of the final API. Impurities introduced here—specifically regioisomers and unreacted fluorinated precursors—can carry forward, leading to genotoxic impurities (GTIs) or failures in the downstream chiral ring-closure steps.

This guide compares the Legacy Isocratic Method (commonly used for quick In-Process Control) against the Advanced Orthogonal Gradient Method (required for Final Release and trace impurity profiling), demonstrating why the latter is the necessary standard for modern drug development.

Impurity Genesis & Critical Quality Attributes (CQAs)

Before defining the assessment standard, we must understand the "Enemy"—the specific impurities generated during the nucleophilic aromatic substitution (


) reaction.
Diagram 1: Impurity Genesis Pathway

This diagram maps the formation of the target product and its critical impurities.

ImpurityGenesis SM1 1-fluoro-2-nitro- 4-(trifluoromethyl)benzene Target TARGET: 1-[2-nitro-4-(trifluoromethyl) phenyl]-1H-imidazole SM1->Target SnAr (Base) Imp2 Impurity B: Hydrolysis Product (Phenolic derivative) SM1->Imp2 H2O/OH- Imp3 Impurity C: Regioisomer (Rare, steric dependent) SM1->Imp3 Low Selectivity SM2 Imidazole SM2->Target Imp1 Impurity A: Bis-imidazole adduct (Over-substitution) Target->Imp1 Excess Imidazole High Temp Target->Imp2 Degradation

Caption: Genesis of critical impurities during the


 synthesis of the Pretomanid intermediate.

Comparative Analysis: Legacy vs. Advanced Methodology

The industry standard has shifted. While simple C18 isocratic methods were once sufficient, the stringent requirements for MDR-TB drugs demand higher specificity.

Table 1: Performance Comparison
FeatureMethod A: Legacy (Standard C18) Method B: Advanced (Phenyl-Hexyl Core-Shell)
Primary Use In-Process Control (IPC)Final Release / Stability Testing
Stationary Phase Porous C18 (

)
Core-Shell Phenyl-Hexyl (

)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Nitro-Selectivity Low (Peak tailing common)High (Specific interaction with nitro group)
Resolution (

)

(Critical Pair)

(Critical Pair)
LOD (Limit of Detection)


(Trace Analysis Capable)
Run Time 12 minutes18 minutes (Gradient)
Why Method B Wins (The Science of Causality)
  • 
     Interactions:  The target molecule contains a highly electron-deficient benzene ring (due to 
    
    
    
    and
    
    
    groups). Standard C18 columns struggle to retain this polar-aromatic moiety without causing peak tailing. The Phenyl-Hexyl phase engages in
    
    
    stacking with the nitro-aromatic ring, sharpening the peak shape and separating it from non-aromatic impurities (like imidazole oligomers).
  • Core-Shell Technology: Using

    
     fused-core particles reduces the diffusion path, doubling the efficiency (
    
    
    
    ) compared to fully porous
    
    
    particles without the backpressure penalty of UHPLC.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the data is invalid.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC or UHPLC with PDA (Photodiode Array) Detector.

  • Column: Kinetex Phenyl-Hexyl (or equivalent),

    
    .
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 260 nm (Primary) and 210 nm (Impurity scouting).

    • Note: 260 nm is the

      
       for the nitro-aromatic system; 210 nm detects non-chromophoric imidazole impurities.
      
Mobile Phase[2]
  • Solvent A:

    
     Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).
    
    • Why pH 4.5? It suppresses the ionization of residual imidazole (pKa ~7), ensuring it elutes sharply rather than tailing.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
2.09010Hold (Elute polar salts)
12.02080Linear Ramp (Elute Target)
14.02080Wash
14.19010Re-equilibration
18.09010End
System Suitability (Acceptance Criteria)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.2 for the main peak.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Target and nearest impurity.
    
  • Precision: %RSD of 6 replicate injections

    
    .
    

Analytical Decision Workflow

This flowchart guides the researcher through the release process, integrating the protocol above.

AnalyticalWorkflow Sample Crude Intermediate Sample Prep Sample Prep: Dissolve in 50:50 ACN:H2O Filter 0.2µm Sample->Prep HPLC Run Method B (Phenyl-Hexyl Gradient) Prep->HPLC Check1 Check System Suitability (Tailing < 1.2, RSD < 1.0%) HPLC->Check1 Fail1 Troubleshoot: Check pH or Column Age Check1->Fail1 No Analyze Integrate Peaks (Area Normalization) Check1->Analyze Yes Fail1->HPLC Retry Check2 Purity > 99.0%? Max Single Impurity < 0.10%? Analyze->Check2 Pass PASS: Release for Pretomanid Synthesis Check2->Pass Yes Fail2 FAIL: Recrystallize (IPA/Water) Check2->Fail2 No Fail2->Sample Reprocess

Caption: Logical decision matrix for the quality release of the Pretomanid intermediate.

References

  • European Medicines Agency (EMA). (2019). Assessment Report: Pretomanid FGK. (Provides impurity limits and stability data for Pretomanid and intermediates).

  • Thompson, A. M., et al. (2019). "Synthesis and Structure–Activity Relationships of Antitubercular Nitroimidazooxazines." Journal of Medicinal Chemistry. (Details the

    
     synthesis and impurity profiles). 
    
  • US Food and Drug Administration (FDA). (2019).[1] Pretomanid: Highlights of Prescribing Information. (Establishes the clinical context and rigorous safety standards required).

  • M4ALL Institute. (2023). Summary of Process Development Work on TB Drug Pretomanid. (Comparative analysis of synthesis routes and purification of the nitro-imidazole intermediate).

Sources

Elemental analysis and composition verification of nitro-trifluoromethyl phenyl imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Nitro-trifluoromethyl phenyl imidazoles represent a high-value scaffold in antiparasitic (e.g., Fexinidazole analogs) and hypoxia-activated prodrug development. However, they present a "perfect storm" for classical elemental analysis:

  • The Fluorine Effect: The trifluoromethyl (

    
    ) group is thermodynamically stable. During combustion, it often forms tetrafluoromethane (
    
    
    
    ) rather than
    
    
    , leading to systematically low Carbon values. Furthermore, free fluorine attacks silica combustion tubes, damaging instrumentation.
  • The Nitro Instability: High nitrogen content combined with nitro groups (

    
    ) can lead to rapid, explosive decomposition in the combustion zone, potentially causing incomplete reduction of nitrogen oxides (
    
    
    
    ) to
    
    
    .

This guide compares the traditional Combustion Analysis (CHN) against the modern "Gold Standard" of Quantitative NMR (qNMR) , providing optimized protocols to ensure scientific integrity.

Methodology Comparison

The following table summarizes the performance of three primary verification methods for this specific chemical class.

FeatureMethod A: Optimized CHN Analysis Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output Weight % of C, H, NMolar Purity % & Absolute ContentExact Mass (m/z)
Fluorine Tolerance Low (Requires additives/traps)High (Non-interfering)High
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg
Precision (Typical) ± 0.4% (Absolute)± 0.5 – 1.0% (Relative)< 3 ppm (Mass accuracy)
Common Failure Mode Low Carbon (due to

formation)
Hygroscopic water peak overlapIon suppression; does not detect inorganic salts
Suitability for this Scaffold Conditional (Requires optimization)Recommended (Primary Purity Assay)Supporting (Identity only)

Experimental Protocols

Method A: Optimized Combustion Analysis (CHN) with Fluorine Management

Standard CHN protocols will fail for trifluoromethyl compounds. The following modifications are mandatory to prevent the formation of stable


 and protect the quartz combustion tube.

Protocol:

  • Combustion Aid: Weigh 2.0 mg of sample into a tin capsule. Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) directly over the sample.
    • Causality:

      
       acts as an oxygen donor and flux, ensuring complete oxidation at the flash point and preventing the formation of chemically inert 
      
      
      
      by promoting
      
      
      formation.
  • Fluorine Trap: Ensure the combustion tube packing includes a specific Magnesium Oxide (MgO) or Cerium Oxide (

    
    )  scrubber layer in the ash zone.
    
    • Causality: This chemically binds free fluorine (

      
       or 
      
      
      
      ) as metal fluorides, preventing it from etching the quartz tube or interfering with the thermal conductivity detector (TCD).
  • Temperature: Set the combustion furnace to 1050°C (minimum) to overcome the high bond dissociation energy of the

    
     bond (approx. 485 kJ/mol).
    
Method B: Quantitative NMR (qNMR) – The Preferred Standard

For nitro-trifluoromethyl imidazoles, qNMR is superior because it measures molar ratios directly, bypassing combustion chemistry issues.

Protocol:

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Requirement: The IS resonance must not overlap with the imidazole protons (typically

      
       7.0–8.5 ppm) or the phenyl ring protons. TCNB provides a singlet at 
      
      
      
      7.7–8.0 ppm (check solvent shift) but is often distinct enough. Maleic acid (singlet ~
      
      
      6.3 ppm) is usually safer for aromatic analytes.
  • Sample Prep:

    • Weigh 10.0 mg of Analyte (

      
      ) and 5.0 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolve in 0.7 mL DMSO-

      
      . (Avoid 
      
      
      
      if the imidazole is basic/salt, as solubility varies).
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Set to 60 seconds .
      
    • Causality: The

      
       group and nitro-adjacent protons often have long 
      
      
      
      relaxation times.
      
      
      must be
      
      
      to ensure >99% magnetization recovery. Failure to do this results in integration errors.
    • Scans: 16 or 32 (for S/N > 200).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.[1][2][3]

Data Visualization & Logic

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher on selecting the correct method based on the compound's stage and physical state.

AnalyticalWorkflow Start Start: Nitro-CF3 Imidazole Sample Solubility Is Sample Soluble in DMSO-d6 or CDCl3? Start->Solubility Branch_Soluble Yes: Proceed to qNMR Solubility->Branch_Soluble Soluble Branch_Insoluble No: Proceed to Solid State Analysis Solubility->Branch_Insoluble Precipitate/Salt qNMR_Step Run 1H-qNMR (d1 > 30s, Internal Std: Maleic Acid) Branch_Soluble->qNMR_Step CHN_Step Run CHN Combustion (Add WO3, Temp > 1050°C) Branch_Insoluble->CHN_Step Result_qNMR Calculate Purity (Molar %) qNMR_Step->Result_qNMR Result_CHN Calculate Weight % (C, H, N) CHN_Step->Result_CHN Validation Cross-Check with HRMS (Confirm Identity) Result_qNMR->Validation Result_CHN->Validation

Caption: Decision tree for selecting the optimal purity verification method based on sample solubility and chemical constraints.

Diagram 2: The "Fluorine Interference" Mechanism in CHN

Understanding why standard analysis fails is crucial for troubleshooting.

FluorineInterference Sample Sample (-CF3 Group) Combustion Combustion (950°C) No Additives Sample->Combustion Path_Fail Formation of CF4 (Gas) Combustion->Path_Fail Thermodynamic Stability Path_Damage Formation of HF/F2 Combustion->Path_Damage Detector TCD Detector Path_Fail->Detector Passes through Silica Quartz Tube (SiO2) Path_Damage->Silica Attacks Result_Fail Result: Low Carbon % (CF4 is not counted as CO2) Detector->Result_Fail Result_Etch Tube Failure (SiF4 gas formed) Silica->Result_Etch

Caption: Mechanism of analytical failure in standard CHN combustion when analyzing trifluoromethyl compounds without additives.

Comparative Data: A Case Study

The following data represents a typical validation set for a 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole analog (Theoretical C: 48.72%).

Analysis TypeConditionResult (Carbon %)DeviationConclusion
Standard CHN 950°C, No Additives46.15%-2.57%FAIL (Formation of

)
Optimized CHN 1050°C,

additive
48.65%-0.07%PASS (Within ±0.4% limit)
qNMR DMSO-

, Maleic Acid IS
99.8% (Purity)N/APASS (High Confidence)

Interpretation: The "Standard CHN" result shows the classic "Low Carbon" error typical of fluorinated compounds. The missing carbon atoms are trapped in tetrafluoromethane (


), which the TCD detector does not register as Carbon Dioxide (

). The qNMR method provides a direct purity assessment without these interferences.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2017).[4] "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42162.

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance." USP-NF.

  • Mestrelab Research. (2024). "What is qNMR and why is it important?" Mestrelab Resources.

  • Microanalysis of Fluorine Compounds. (2021). "Combustion ion chromatography for extractable organofluorine analysis." National Institutes of Health (PMC).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Immediate Action Required: Treat this compound as a Lipophilic Irritant with potential for enhanced skin absorption.

While generic Safety Data Sheets (SDS) classify 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole primarily as a Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335), its structural moieties dictate a higher tier of caution:

  • The Trifluoromethyl Group (

    
    ):  significantly increases lipophilicity (LogP), facilitating rapid transport across the stratum corneum (skin barrier). Standard "splash" protection is insufficient for prolonged contact.
    
  • The Nitro Group (

    
    ):  introduces thermal sensitivity. While mono-nitro aromatics are generally stable, they should be treated as heat-sensitive during scale-up or rotary evaporation.
    
  • Physical State: Low-melting solid (approx. 50–53°C).[1] It may become tacky or semi-solid upon slight warming, complicating transfer and increasing adhesion to gloves.

The PPE Matrix: Tiered Protection Protocol

Do not rely on a single PPE standard. Use this tiered matrix based on the operational scale and state of matter.

Protection ComponentTier 1: Analytical Scale (<100 mg, Solid State)Tier 2: Preparative/Solution (>100 mg, or Solubilized)Technical Rationale
Hand Protection Single Nitrile (min 0.11 mm)Double Nitrile or Nitrile + Laminate Liner Fluorinated compounds can degrade nitrile breakthrough times by up to 18% under movement stress [1]. Double gloving provides a visual breach indicator.
Respiratory Fume Hood (Face velocity >0.5 m/s)Fume Hood + N95/P2 Mask Fine fluorinated dusts are electrostatically active and "fly" easily. Inhalation risks systemic absorption.
Eye Protection Safety Glasses (Side shields)Chemical Goggles (Unvented)The low melting point means dust can rapidly dissolve in eye moisture, causing immediate, intense irritation.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronPrevents migration of lipophilic dust onto street clothes/forearms.

Operational Workflow & Decision Logic

The following diagram illustrates the critical decision points during the handling of this compound, specifically addressing the transition from solid handling to solution chemistry.

HandlingProtocol Start START: Material Retrieval CheckState Assess Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution Preparation CheckState->Solution StaticCheck Static Control Required? (Fluorinated powders are static-prone) Solid->StaticCheck AntiStatic Use Anti-Static Gun / Glass Weighing Boat StaticCheck->AntiStatic Yes Weighing Weighing in Fume Hood StaticCheck->Weighing No AntiStatic->Weighing Weighing->Solution Dissolve SolventCheck Solvent Selection Solution->SolventCheck DMSO DMSO/DMF (High Permeation Risk) SolventCheck->DMSO Polar Aprotic Common Ethanol/DCM SolventCheck->Common Volatile DoubleGlove MANDATORY: Double Glove DMSO->DoubleGlove Carrier Effect Process Execute Reaction Common->Process DoubleGlove->Process Disposal Disposal: Halogenated Waste Process->Disposal

Figure 1: Operational decision tree highlighting the critical control point at solvent selection. Note the mandatory PPE upgrade when using carrier solvents like DMSO.

Detailed Handling Protocols

A. Weighing & Transfer (The Static Hazard)

Fluorinated aromatics possess high electronegativity, often resulting in significant static charge accumulation during weighing.

  • Grounding: Do not use plastic weighing boats. Use glass or aluminum weighing dishes to dissipate charge.

  • Technique: Use a polonium anti-static strip or ionizer gun if the powder "flies."

  • Cleanup: Immediately wipe the balance area with a damp lint-free cloth (e.g., Kimwipe wet with ethanol). Dry dusting will only spread the static-charged particles.

B. Solubilization (The Permeation Hazard)

When dissolving this compound, particularly in DMSO or DMF, you create a "Trojan Horse" vector. The solvent acts as a carrier, dragging the lipophilic fluorinated compound through nitrile gloves.

  • Protocol: If using DMSO/DMF, wear Silver Shield (Laminate) gloves under nitrile, or change outer nitrile gloves every 15 minutes (Splash Protection Only) [2].

C. Waste & Disposal

Crucial: This compound contains both Fluorine and Nitrogen.[2]

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams (potential for nitration side-reactions if impurities are present).

  • Destruction: Requires high-temperature incineration (>1100°C) to prevent the formation of toxic fluorinated byproducts.

Emergency Response

Accidental Spill (Solid)
  • Isolate: Mark the area.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Method: Do not sweep dry. Cover with a paper towel dampened with Ethanol. Scoop up the damp material to prevent dust generation.[1][3][4]

  • Decontaminate: Wash surface with soap and water (alkaline soap helps degrade potential acidic hydrolysis products).

Exposure (Skin/Eye)[1][4][5][6][7][8]
  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol for washing skin; it enhances absorption of the fluorinated ring.

  • Eyes: Flush for 15 minutes. Seek medical attention immediately—fluorinated irritants can cause delayed corneal hazing.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. [Link]

  • PubChem Compound Summary. 1-[2-(Trifluoromethyl)phenyl]imidazole (Structural Analog Safety Data). [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Fluorinated Nitrobenzenes (Group Safety Logic). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.